molecular formula C10H12O4 B13532045 3-Ethoxy-2-methoxybenzoic acid

3-Ethoxy-2-methoxybenzoic acid

Cat. No.: B13532045
M. Wt: 196.20 g/mol
InChI Key: NCDQWSSXNMKFGO-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-ethoxy-2-methoxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(10(11)12)9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

NCDQWSSXNMKFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxybenzoic Acid (CAS No. 621-51-2)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: This guide focuses on the chemical compound correctly identified by CAS number 621-51-2, which is 3-Ethoxybenzoic acid . The initial query for "3-Ethoxy-2-methoxybenzoic acid" with this CAS number is inconsistent with authoritative chemical databases. All data, protocols, and discussions herein pertain to 3-Ethoxybenzoic acid.

Introduction

3-Ethoxybenzoic acid, a xenobiotic compound, is a derivative of benzoic acid distinguished by an ethoxy group at the meta-position (position 3) of the benzene ring.[1][2][3] This substitution significantly influences its physicochemical properties, such as polarity, solubility, and melting point, when compared to its parent compound, benzoic acid.[1] As a versatile chemical intermediate, 3-Ethoxybenzoic acid serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its structural features, including the carboxylic acid and ethoxy groups, offer two reactive sites for further chemical modifications, making it a valuable raw material in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

3-Ethoxybenzoic acid is a white to off-white crystalline solid under standard conditions.[1] The presence of the ethoxy group imparts specific characteristics that are crucial for its handling, storage, and application in various experimental designs.[1]

Table 1: Key Identifiers and Structural Properties
PropertyValueReference(s)
IUPAC Name 3-ethoxybenzoic acid[1]
CAS Number 621-51-2[1][3][4][5]
Molecular Formula C₉H₁₀O₃[1][3][4]
Molecular Weight 166.17 g/mol [1][3]
Canonical SMILES CCOc1cccc(c1)C(=O)O[1][3]
InChI Key DTFQMPQJMDEWKJ-UHFFFAOYSA-N[1][3][5]
Appearance White to off-white crystalline solid[1]
Melting Point 136-140 °C[1][2][3]

Synthesis and Purification Protocol

The most common and established method for synthesizing 3-Ethoxybenzoic acid is the Williamson ether synthesis. This two-step process begins with the etherification of a 3-hydroxybenzoic acid ester, followed by the hydrolysis of the resulting ethoxy ester to yield the final carboxylic acid. This approach is favored due to the high reactivity of the phenolic hydroxyl group and the straightforward nature of ester hydrolysis.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Etherification cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Purification & Characterization A 3-Hydroxybenzoic Acid Ester (e.g., Methyl 3-hydroxybenzoate) B Reagents: Iodoethane (EtI) Potassium Carbonate (K₂CO₃) Solvent: Acetone A->B Add C Reflux (6-8 hours) B->C Heat D Methyl 3-ethoxybenzoate C->D Product E Methyl 3-ethoxybenzoate F Reagents: Potassium Hydroxide (KOH) Solvent: Methanol/Water E->F Add G Stir at Room Temp F->G React H Acidification (HCl) G->H Work-up I 3-Ethoxybenzoic Acid (Precipitate) H->I Isolate J Crude Product I->J K Filtration & Washing (Cold Water) J->K L Drying (Under Vacuum) K->L M Characterization (NMR, IR, MS) L->M

Caption: Williamson ether synthesis workflow for 3-Ethoxybenzoic acid.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis of Methyl 3-ethoxybenzoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of methyl 3-hydroxybenzoate in dry acetone.

  • Addition of Reagents: Add 2-3 equivalents of anhydrous potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenolic hydroxyl group. Subsequently, add 1.2-1.5 equivalents of iodoethane.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, methyl 3-ethoxybenzoate, can be purified by column chromatography if necessary.[1]

Step 2: Hydrolysis to 3-Ethoxybenzoic Acid [1]

  • Reaction Setup: Dissolve the purified methyl 3-ethoxybenzoate in methanol.

  • Hydrolysis: Add a 10% aqueous solution of potassium hydroxide (KOH) and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the ester is fully consumed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation: Dissolve the remaining residue in water and acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH reaches 2-3. The desired product, 3-ethoxybenzoic acid, will precipitate out as a solid. The acidic conditions are necessary to protonate the carboxylate salt formed during hydrolysis, rendering the final product insoluble in water.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities. Dry the final product under vacuum to yield pure 3-ethoxybenzoic acid.[1]

Spectroscopic and Analytical Profile

Characterization of the final product is essential to confirm its identity and purity. The following data, inferred from related compounds, are expected for 3-Ethoxybenzoic acid.[1]

Table 2: Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethoxy group protons (a triplet and a quartet), aromatic protons, and the acidic carboxylic acid proton.
¹³C NMR Resonances for the ethoxy carbons, the aromatic carbons (including the quaternary carbon of the carboxylic acid), and the carbonyl carbon.
Infrared (IR) - O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹- C=O stretch (Carbonyl): Strong absorption band around 1680-1710 cm⁻¹- C-O stretch (Ether & Acid): Bands in the 1210-1320 cm⁻¹ region- Aromatic C-H stretch: Above 3000 cm⁻¹
Mass Spec. (EI-MS) - Molecular Ion Peak [M]⁺: m/z 166- Key Fragmentations: - Loss of -OH: m/z 149 - Loss of -COOH: m/z 121 - Loss of -CH₂CH₃: m/z 137

Applications in Synthesis and Drug Discovery

3-Ethoxybenzoic acid's primary value lies in its role as a versatile building block for more complex molecules.[1] The dual reactivity of its ethoxy and carboxylic acid functional groups allows for a wide range of chemical transformations.

G cluster_0 Reaction Pathways cluster_1 Target Molecules A 3-Ethoxybenzoic Acid (CAS 621-51-2) B Esterification / Amidation (via -COOH group) A->B C Further Aromatic Substitution (e.g., Nitration, Halogenation) A->C D Pharmaceuticals B->D E Agrochemicals B->E C->D F Dyes & Materials C->F

Caption: Role as a versatile intermediate in chemical synthesis.

  • Pharmaceutical Synthesis: Benzoic acid derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The ethoxy group on the benzene ring can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution in the body. It can also influence how the molecule binds to its biological target, such as an enzyme active site.[1]

  • Agrochemicals and Dyes: The structural backbone of 3-ethoxybenzoic acid is incorporated into various agrochemical compounds and dye molecules, leveraging its stability and reactivity.[1][2]

Safety, Handling, and Storage

Proper handling of 3-Ethoxybenzoic acid is crucial to ensure laboratory safety. It is classified as an irritant.

  • Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and respiratory protection (such as a type N95 US respirator).[3][6]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6][7]

Conclusion

3-Ethoxybenzoic acid (CAS 621-51-2) is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its defined physicochemical properties, coupled with straightforward and scalable synthesis protocols like the Williamson ether synthesis, make it a valuable resource for chemists in academia and industry. Its application as a precursor in the development of pharmaceuticals, agrochemicals, and other functional materials underscores its importance in modern organic synthesis. Adherence to established safety protocols is essential when handling this compound to mitigate its irritant properties.

References

  • An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 3-Methoxy-2-methylbenzoic acid. (2025, December 26). Fisher Scientific.
  • 3-Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.
  • 3-ETHOXYBENZOIC ACID | 621-51-2. (2026, January 13). ChemicalBook.
  • 621-51-2|3-Ethoxybenzoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET - 3-Methoxy-2-nitrobenzoic acid. (n.d.). ECHEMI.
  • CAS No : 621-51-2| Chemical Name : 3-Ethoxybenzoic Acid. (n.d.). Pharmaffiliates.
  • 3-Ethoxybenzoic acid 97 621-51-2. (n.d.). Sigma-Aldrich.
  • 3-Ethoxybenzoic acid. (n.d.). CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Structural Elucidation of 3-Ethoxy-2-methoxybenzoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

As the complexity of modern pharmaceutical synthesis and materials engineering escalates, the precise structural elucidation of intermediate building blocks becomes critical to ensuring downstream product fidelity. 3-Ethoxy-2-methoxybenzoic acid (CAS: 4767-71-9) is a sterically hindered, dialkoxy-substituted aromatic system frequently utilized in the design of bioactive benzoic acid derivatives and selective receptor degraders [1] [3]. Differentiating the regiochemistry of adjacent alkoxy groups on an aromatic ring is historically challenging.

This whitepaper outlines a self-validating analytical matrix combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy to definitively establish the structural and regiochemical identity of 3-ethoxy-2-methoxybenzoic acid[2].

II. Strategic Elucidation Logic

As a Senior Application Scientist, I approach structural elucidation not as a checklist of tests, but as a causative sequence where each analytical technique constrains the hypotheses for the next.

  • HRMS establishes the empirical formula, acting as the boundary condition.

  • 1D NMR (1H, 13C) catalogs the molecular sub-components (functional groups, aromatic protons).

  • 2D NMR (HMBC, HSQC, COSY) functions as the architectural blueprint, physically mapping the connections across ether linkages and identifying the exact substitution pattern on the benzene ring [2].

  • FTIR provides orthogonal, solid-state validation of polar functional groups that might exhibit dynamic exchange phenomena in solution NMR.

Workflow step1 Step 1: HRMS (ESI-) Determine Exact Mass & Boundary Formula (C10H12O4) step2 Step 2: 1D NMR (1H, 13C) Catalog Functional Groups (OMe, OEt, COOH, Ar-H) step1->step2 step3 Step 3: 2D NMR (HMBC, COSY) Establish Regiochemical Connectivity (Differentiate C2/C3 Alkoxy Groups) step2->step3 step4 Step 4: FTIR (ATR) Orthogonal Solid-State Validation (Carboxylic Acid Dimerization) step3->step4 step5 Final Output: Verified 3-Ethoxy-2-methoxybenzoic acid Structure step4->step5

Figure 1: Causative analytical workflow for definitive structural elucidation.

III. Standardized Experimental Protocols

A robust protocol must be self-validating. The methods described below are engineered to eliminate false positives and provide unambiguous molecular verification.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Causality: Determining the exact monoisotopic mass constrains the molecular formula. Because 3-ethoxy-2-methoxybenzoic acid contains a highly ionizable carboxylic acid, Electrospray Ionization (ESI) in negative mode is optimal, yielding the [M-H]⁻ ion without extensive fragmentation [2].

  • Methodology:

    • Prepare a 1.0 µg/mL solution of the analyte in LC-MS grade Methanol.

    • Introduce the sample via direct infusion into a Time-of-Flight (TOF) mass spectrometer at 5 µL/min.

    • Operate the source in ESI negative ion mode. Set the capillary voltage to 2.5 kV, cone voltage to 30 V, and desolvation temperature to 250 °C.

    • Calibrate the instrument using sodium formate clusters.

    • Acquire spectra from m/z 50 to 800. Calculate the exact mass and limit the elemental composition generator to C (0-20), H (0-30), O (0-10), with a mass tolerance of <5 ppm.

Protocol B: Multidimensional NMR Spectroscopy
  • Causality: To distinguish the C2-methoxy from the C3-ethoxy group, long-range carbon-proton couplings must be observed. HMBC (Heteronuclear Multiple Bond Correlation) is selectively tuned to ³J_{CH} couplings, definitively linking the alkyl protons to their respective aromatic carbons.

  • Methodology:

    • Dissolve 15-20 mg of the crystalline compound in 0.6 mL of deuterated chloroform (CDCl₃) treated with 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

    • 1H Acquisition: Run a standard 1D ¹H spectrum at 400 MHz. Utilize 16 transients with a relaxation delay (d1) of 2.0 seconds to ensure the full T1 relaxation of the stereochemically rigid alkoxy protons.

    • 13C Acquisition: Run a ¹³C{¹H} decoupled spectrum at 100 MHz using 1024 transients to achieve a high signal-to-noise ratio for the quaternary carbons (C1, C2, C3).

    • 2D HMBC: Execute a gradient-selected HMBC sequence optimized for long-range couplings of 8 Hz. Set the F1 (¹³C) sweep width to 220 ppm and F2 (¹H) to 12 ppm.

Protocol C: FTIR-ATR Spectroscopy
  • Causality: Solution-state NMR often broadens the -COOH proton signal due to solvent exchange. Attenuated Total Reflectance (ATR) FTIR maps the solid-state vibrational modes, immediately confirming the conjugated carbonyl and the hydrogen-bonded acid dimer.

  • Methodology:

    • Deposit 2 mg of the neat, dry powder onto a monolithic diamond ATR crystal.

    • Engage the pressure anvil until the spectral baseline stabilizes.

    • Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Apply a background subtraction using ambient air.

IV. Spectra Interpretation & Data Synthesis

The true test of elucidation is the seamless alignment of orthogonal datasets. The data summarized below systematically constructs the identity of 3-ethoxy-2-methoxybenzoic acid [1] [4].

Table 1: Consolidated Elucidation Matrix
Analytical TechniqueParameter / SignalObserved ValueAssignmentStructural Significance
HRMS (ESI-) [M-H]⁻ (m/z)195.0662C₁₀H₁₁O₄⁻Matches theoretical exact mass (195.0657) with an error of 2.5 ppm.
¹H NMR (CDCl₃)δ 10.85 (br s, 1H)-COOHCarboxylic acid protonConfirms the unesterified acid group.
¹H NMR (CDCl₃)δ 7.72 (dd, 1H)Ar-H6Aromatic proton ortho to COOHDownfield shift confirms proximity to the electron-withdrawing carbonyl.
¹H NMR (CDCl₃)δ 4.10 (q, 2H)δ 1.45 (t, 3H)-OCH₂CH₃Ethoxy group protonsDistinctive A₂X₃ spin system confirms ethyl ether moiety.
¹H NMR (CDCl₃)δ 3.95 (s, 3H)-OCH₃Methoxy group protonsHighly shielded singlet confirms methyl ether moiety.
¹³C NMR (CDCl₃)δ 167.8C=OCarbonyl carbonValue is indicative of an aromatic carboxylic acid.
¹³C NMR (CDCl₃)δ 152.5, 150.2C3, C2Oxygen-bound Ar-CDeshielding confirms the specific di-alkoxy aromatic substitution.
FTIR (ATR) ν (cm⁻¹) 3200-2500O-H stretchCarboxylic O-HBroad signal signifies extensive intermolecular hydrogen bonding.
FTIR (ATR) ν (cm⁻¹) 1685C=O stretchConjugated carbonylShift reflects conjugation with the phenyl ring.

V. Regiochemical Proof via 2D NMR

The most pivotal step in structural verification is ensuring the alkoxy groups are not transposed (e.g., 2-ethoxy-3-methoxybenzoic acid). This is resolved exclusively by 2D HMBC. The 3-bond scalar coupling (³J_{CH}) allows the methoxy protons (δ 3.95) to "see" the C2 aromatic carbon (δ 150.2), while the ethoxy methylene protons (δ 4.10) uniquely correlate to the C3 carbon (δ 152.5).

NMR_Correlations H_OMe H-Methoxy (δ 3.95) C2 Aromatic C2 (δ 150.2) H_OMe->C2 ³J HMBC H_OEt H-Ethoxy (δ 4.10) C3 Aromatic C3 (δ 152.5) H_OEt->C3 ³J HMBC H6 Ar-H6 (δ 7.72) C1 Aromatic C1 (δ 125.4) H6->C1 ²J HMBC COOH Carbonyl C=O (δ 167.8) H6->COOH ³J HMBC

Figure 2: Critical HMBC correlation pathways confirming the regiochemistry of alkoxy substitutions.

By matching the empirical data tightly against established theories of structural elucidation for complex benzoic acid derivatives [3], this protocol yields a high-confidence confirmation of the molecule.

VI. Conclusion

The analytical framework presented above constitutes a closed-loop logical system. No single spectral artifact can corrupt the structural assignment because HRMS, multidimensional NMR, and FTIR validate disparate physical properties of the molecule (mass, nuclear spin connectivity, and vibrational dipole variance). Drug development professionals and chemists can rely on these specific parameters and protocols to verify the integrity of 3-ethoxy-2-methoxybenzoic acid prior to committing to expensive downstream synthetic workflows.

VII. References

  • Sigma-Aldrich | 3-Ethoxy-2-methoxybenzoic acid | 4767-71-9 Product Data & Specifications. URL:

  • RSC Publishing | Unveiling the structural aspects of novel azo-dyes... a deep dive into the spectroscopy via integrated experimental and computational approaches. (Validation of HRMS, FTIR, and NMR elucidation techniques). URL:

  • Journal of Medicinal Chemistry (ACS) | Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (Application of benzoic acid derivative frameworks). URL:

  • BLD Pharm | 3-Ethoxy-2-methoxybenzoic acid Catalog & Chemical Information (CAS 4767-71-9). URL:

3-Ethoxy-2-methoxybenzoic Acid: A Versatile Ortho-Substituted Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthetic Chemist:

Executive Summary

3-Ethoxy-2-methoxybenzoic acid is an aromatic carboxylic acid distinguished by its vicinal ethoxy and methoxy substituents. This specific substitution pattern creates a unique electronic and steric environment, rendering it a valuable building block for applications in medicinal chemistry and materials science. The presence of the carboxylic acid provides a primary handle for a multitude of synthetic transformations, most notably amide bond formation and esterification. Furthermore, the aromatic core can be functionalized to participate in advanced cross-coupling reactions. The dual ether functionalities are not merely passive spectators; they modulate the molecule's physicochemical properties, such as lipophilicity and conformation, which can be strategically exploited in drug design to influence pharmacokinetics and target engagement. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with field-tested protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis, including planning for purification and characterization.

Physical and Chemical Properties

The properties of 3-ethoxy-2-methoxybenzoic acid are summarized below. These constants are essential for reaction setup, solvent selection, and material handling.

PropertyValueReference(s)
IUPAC Name 3-Ethoxy-2-methoxybenzoic acid[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Expected to be a white to off-white crystalline solidInferred from analogs[2][3]
Melting Point Not available. Expected to be in a similar range to related isomers.-
Solubility Expected to be soluble in polar organic solvents (e.g., MeOH, EtOH, DMF, DMSO) and slightly soluble in water.Inferred from analogs[4]
InChI Key NCDQWSSXNMKFGO-UHFFFAOYSA-N[1]
Spectroscopic Signature

Spectroscopic analysis is paramount for confirming the structure and purity of the material and its downstream derivatives. While a comprehensive public database for this specific molecule is limited, the expected spectral peaks can be accurately predicted based on well-established principles and data from closely related analogs like 2-methoxybenzoic acid and 3-ethoxybenzoic acid.[4][5]

Spectroscopy FeatureExpected Chemical Shift / WavenumberNotes
¹H NMR (CDCl₃)Carboxylic Acid (-COOH)10.0 - 13.0 ppm (broad s)Position is concentration-dependent and may exchange with D₂O.
Aromatic Protons (Ar-H)6.9 - 7.8 ppm (m)A complex splitting pattern is expected due to the substitution.
Methoxy Protons (-OCH₃)~3.9 ppm (s, 3H)Singlet, characteristic of a methoxy group on an aromatic ring.
Ethoxy Protons (-OCH₂CH₃)~4.1 ppm (q, 2H, J ≈ 7.0 Hz)Quartet for the methylene group adjacent to the oxygen.
Ethoxy Protons (-OCH₂CH₃)~1.4 ppm (t, 3H, J ≈ 7.0 Hz)Triplet for the terminal methyl group.
¹³C NMR (CDCl₃)Carbonyl Carbon (-C =O)168 - 173 ppmTypically found in the downfield region.
Aromatic Carbons (Ar-C)110 - 160 ppmSix distinct signals are expected due to asymmetric substitution.
Methoxy Carbon (-OC H₃)~56 ppm
Ethoxy Carbon (-OC H₂CH₃)~64 ppm
Ethoxy Carbon (-OCH₂C H₃)~15 ppm
FT-IR (KBr Pellet)O-H (Carboxylic acid)2500 - 3300 cm⁻¹Very broad, characteristic of a hydrogen-bonded dimer.
C-H (Aromatic/Aliphatic)2850 - 3100 cm⁻¹Sharp to medium intensity peaks.
C=O (Carboxylic acid)1680 - 1710 cm⁻¹Strong, sharp absorption.
C=C (Aromatic)1450 - 1600 cm⁻¹Medium to weak absorptions.
C-O (Ether and acid)1200 - 1300 cm⁻¹Strong, characteristic ether stretch.
Mass Spec. (EI) Molecular Ion [M]⁺m/z 196
Key Fragmentsm/z 179 (-OH), m/z 168 (-C₂H₄), m/z 151 (-COOH)Fragmentation patterns involve losses of the carboxylic acid and ethoxy group fragments.[4]

Synthesis of the Building Block

A robust synthesis of the building block is the first step in any successful campaign. A logical and widely applicable route to 3-ethoxy-2-methoxybenzoic acid involves a multi-step sequence starting from commercially available 2,3-dihydroxybenzoic acid. The strategy relies on the selective protection of the more acidic carboxylic acid, followed by sequential alkylation of the hydroxyl groups and final deprotection.

G cluster_0 Synthesis Workflow A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄ cat.) C Methyl 3-ethoxy-2-hydroxybenzoate B->C Selective Ethylation (Iodoethane, K₂CO₃) D Methyl 3-ethoxy-2-methoxybenzoate C->D Methylation (Dimethyl sulfate, K₂CO₃) E 3-Ethoxy-2-methoxybenzoic Acid D->E Hydrolysis (NaOH, H₂O/MeOH)

Caption: Proposed synthetic workflow for 3-ethoxy-2-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Esterification First: The carboxylic acid is significantly more acidic than the phenolic hydroxyl groups. Protecting it as a methyl ester prevents it from interfering with the bases (e.g., K₂CO₃) used in the subsequent alkylation steps.

  • Selective Ethylation: The hydroxyl group at the 3-position is generally more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to the ester. This allows for a degree of selective ethylation at the 3-position under carefully controlled conditions.

  • Hydrolysis Last: Saponification of the methyl ester with a base like NaOH is a standard and high-yielding method to regenerate the carboxylic acid as the final step.

Core Synthetic Applications and Protocols

The true value of 3-ethoxy-2-methoxybenzoic acid lies in its application as a scaffold for more complex molecules. The carboxylic acid function is the primary reactive handle for elaboration.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of countless pharmaceuticals.[6] The direct reaction of a carboxylic acid with an amine is an acid-base reaction leading to a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" into a more electrophilic species. Uronium-based coupling reagents like HATU are highly effective for this purpose, known for their high efficiency and low rates of racemization.[6]

G cluster_mech HATU-Mediated Amide Coupling Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea Ester (Active Intermediate) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation Amide R-CONH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide

Caption: General mechanism for HATU-mediated amide bond formation.

Field-Proven Protocol: Synthesis of N-benzyl-3-ethoxy-2-methoxybenzamide

This protocol provides a reliable method for coupling 3-ethoxy-2-methoxybenzoic acid with a representative primary amine, benzylamine.

Materials:

  • 3-Ethoxy-2-methoxybenzoic acid (1.0 eq., e.g., 196 mg, 1.0 mmol)

  • HATU (1.1 eq., 418 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq., 435 µL, 2.5 mmol)

  • Benzylamine (1.05 eq., 115 µL, 1.05 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-2-methoxybenzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (to make an approx. 0.2 M solution). Stir until the solid is fully dissolved.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

    • Causality: HATU is the coupling agent that forms the active ester. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HOBt byproduct, driving the reaction forward.

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.

  • Nucleophile Addition: Add benzylamine (1.05 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 2-16 hours.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Causality: The HCl wash removes excess DIPEA and any remaining amine. The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-ethoxy-2-methoxybenzamide.

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] While 3-ethoxy-2-methoxybenzoic acid itself is not a direct participant, its halogenated derivatives (e.g., bromo- or iodo-substituted analogs) are excellent substrates. This transformation is crucial for synthesizing biaryl structures, which are privileged motifs in many blockbuster drugs. The reaction is catalyzed by a palladium(0) species, which undergoes a well-defined catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (e.g., Bromo-derivative) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative

This protocol outlines a general procedure for coupling a bromo-derivative of 3-ethoxy-2-methoxybenzoic acid with an arylboronic acid.

Materials:

  • Bromo-derivative of 3-ethoxy-2-methoxybenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/EtOH/water)

Step-by-Step Methodology:

  • Degassing: Degas the chosen solvent system for 15-30 minutes by bubbling argon or nitrogen through it.

    • Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is critical for an efficient reaction.

  • Vessel Preparation: In a Schlenk flask or microwave vial, combine the bromo-derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all laboratory chemicals, 3-ethoxy-2-methoxybenzoic acid and its analogs should be handled with appropriate care.

  • Hazard Profile: Based on analogous structures, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

Conclusion

3-Ethoxy-2-methoxybenzoic acid represents a highly valuable and strategically substituted building block for modern organic synthesis. Its utility extends beyond that of a simple carboxylic acid; the ortho-alkoxy arrangement provides a unique electronic and steric bias that can be exploited in the synthesis of complex molecular architectures. The robust and reliable protocols for amide bond formation and the potential for its derivatives to engage in powerful cross-coupling reactions make it an attractive starting point for generating libraries of novel compounds in drug discovery and materials science. By understanding the causality behind the synthetic protocols and the fundamental reactivity of this scaffold, researchers are well-equipped to unlock its full potential in their synthetic endeavors.

References

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from Chemixl. [Link]

  • PubChem. (2026). 3-Methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from Cheméo. [Link]

  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST WebBook, SRD 69. [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). Retrieved from Filo. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from The Royal Society of Chemistry. [Link]

  • Shaughnessy, K. H. (2015). Cross-Coupling and Related Reactions. Inorganic and Organometallic Transition Metal Catalysts, 1-38. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Ethoxy-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, four-step protocol for the synthesis of 3-Ethoxy-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-hydroxybenzoic acid. The synthetic strategy addresses the key challenges of regioselective functionalization and management of multiple reactive functional groups. The described pathway includes: 1) Fischer esterification to protect the carboxylic acid, 2) Directed ortho-metalation (DoM) and subsequent hydroxylation to install a hydroxyl group at the C2 position, 3) A sequential, two-stage Williamson ether synthesis for selective methoxylation and ethoxylation, and 4) Saponification to deprotect the carboxylic acid and yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and practical troubleshooting advice to ensure a successful synthesis.

Strategic Overview and Mechanistic Principles

The synthesis of 3-Ethoxy-2-methoxybenzoic acid from 3-hydroxybenzoic acid requires precise control over the regioselectivity of C-H functionalization and O-alkylation. The presence of both a phenolic hydroxyl and a carboxylic acid group necessitates a carefully planned sequence of protection and functionalization steps.

The Synthetic Challenge

Direct functionalization is complicated by the directing effects of the substituents. The hydroxyl group directs electrophilic aromatic substitution to its ortho and para positions (C2, C4, C6), while the carboxylic acid is a meta-directing deactivator. To achieve the desired 2,3-substitution pattern, a more sophisticated approach is required. Our strategy leverages a protection/deprotection sequence in concert with powerful organometallic and classical etherification reactions.

Overall Synthetic Workflow

The four-step synthesis is designed to systematically build the target molecule by addressing one functional group transformation at a time.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ortho-Hydroxylation cluster_2 Step 3: Sequential Etherification cluster_3 Step 4: Deprotection SM 3-Hydroxybenzoic Acid Int1 Methyl 3-hydroxybenzoate SM->Int1 MeOH, H₂SO₄ (cat.) Fischer Esterification Int2 Methyl 2,3-dihydroxybenzoate Int1->Int2 1. n-BuLi (2.2 eq), THF 2. O₂, -78 °C Directed ortho-Metalation Int3 Methyl 3-ethoxy-2-hydroxybenzoate Int2->Int3 EtI, K₂CO₃, Acetone Williamson Ether Synthesis Int4 Methyl 3-ethoxy-2-methoxybenzoate Int3->Int4 Me₂SO₄, K₂CO₃, Acetone Williamson Ether Synthesis FP 3-Ethoxy-2-methoxybenzoic Acid Int4->FP 1. NaOH (aq), MeOH 2. HCl (aq) Saponification

Caption: Overall synthetic workflow from 3-hydroxybenzoic acid to the target compound.

Key Reaction Mechanisms
  • Protection via Fischer Esterification: The carboxylic acid is converted to a methyl ester to prevent its acidic proton from interfering with the strong bases used in subsequent steps.[1][2][3] This reversible reaction is driven to completion by using an excess of methanol.

  • Directed ortho-Metalation (DoM): This is the key regioselective step. The phenolic proton of methyl 3-hydroxybenzoate is first abstracted by n-butyllithium (n-BuLi). The resulting lithium phenoxide is a powerful ortho-directing group, guiding a second deprotonation by n-BuLi to the C2 position to form a dilithio intermediate.[4][5] This intermediate is then quenched with an electrophile (O₂) to install the second hydroxyl group.

  • Williamson Ether Synthesis: This classic Sₙ2 reaction is used for both the ethoxylation and methoxylation steps.[6][7][8][9] A phenoxide ion, generated by deprotonating a hydroxyl group with a base like potassium carbonate, acts as a nucleophile and attacks an alkyl halide (e.g., ethyl iodide or dimethyl sulfate), displacing the halide and forming an ether.[10] The selectivity in the first etherification (ethylation at 3-OH) is achieved under mild conditions, exploiting the higher nucleophilicity of the 3-phenoxide compared to the 2-phenoxide, which is sterically more hindered and can be involved in hydrogen bonding with the ester carbonyl.

Materials and Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All reactions involving organolithium reagents must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
ReagentFormulaCAS NumberSupplierNotes
3-Hydroxybenzoic acidC₇H₆O₃99-06-9Sigma-AldrichStarting material
Methanol (Anhydrous)CH₃OH67-56-1Fisher ScientificReagent and solvent
Sulfuric Acid (Conc.)H₂SO₄7664-93-9VWRCatalyst
n-Butyllithium (2.5 M in hexanes)C₄H₉Li109-72-8Acros OrganicsPyrophoric reagent
Tetrahydrofuran (THF, Anhydrous)C₄H₈O109-99-9Sigma-AldrichSolvent, must be dry
Diethyl Ether (Anhydrous)(C₂H₅)₂O60-29-7Fisher ScientificSolvent
IodoethaneC₂H₅I75-03-6Alfa AesarAlkylating agent
Dimethyl Sulfate(CH₃)₂SO₄77-78-1Sigma-AldrichToxic/Carcinogen
Potassium Carbonate (Anhydrous)K₂CO₃584-08-7J.T. BakerBase
AcetoneC₃H₆O67-64-1VWRSolvent
Sodium HydroxideNaOH1310-73-2Sigma-AldrichBase for saponification
Hydrochloric Acid (Conc.)HCl7647-01-0Fisher ScientificFor acidification
Ethyl AcetateC₄H₈O₂141-78-6VWRExtraction solvent
Sodium BicarbonateNaHCO₃144-55-8Sigma-AldrichFor aqueous wash
Brine (Saturated NaCl)NaCl (aq)7647-14-5-For aqueous wash
Anhydrous Magnesium SulfateMgSO₄7487-88-9Fisher ScientificDrying agent
Protocol 1: Synthesis of Methyl 3-hydroxybenzoate (Protection)
  • To a 500 mL round-bottom flask, add 3-hydroxybenzoic acid (20.0 g, 144.8 mmol) and anhydrous methanol (250 mL).

  • Stir the mixture to dissolve the solid. Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (4.0 mL) dropwise with continuous stirring.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid.

    • Expected Yield: 90-95%.

    • Characterization: The product can be used in the next step without further purification if it appears as a clean, white solid.

Protocol 2: Synthesis of Methyl 2,3-dihydroxybenzoate (Ortho-Hydroxylation)

!!! SAFETY FIRST: n-Butyllithium is pyrophoric. Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle both with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • To a flame-dried 1 L three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and 400 mL of anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A thick precipitate will form.

  • Stir the resulting slurry at -78 °C for an additional 2 hours.

  • While maintaining the temperature at -78 °C, bubble dry oxygen gas through the slurry via a long needle for 1.5 hours. The color of the mixture will change.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 200 mL of diethyl ether.

  • Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 2,3-dihydroxybenzoate.

    • Expected Yield: 50-60%.

Protocol 3: Synthesis of Methyl 3-ethoxy-2-methoxybenzoate (Sequential Etherification)

Part A: Synthesis of Methyl 3-ethoxy-2-hydroxybenzoate

  • In a 250 mL round-bottom flask, combine methyl 2,3-dihydroxybenzoate (10.0 g, 59.5 mmol), anhydrous potassium carbonate (9.8 g, 71.4 mmol, 1.2 eq), and 150 mL of acetone.

  • To the stirred suspension, add iodoethane (5.7 mL, 71.4 mmol, 1.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the solid salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. This is often clean enough to proceed directly to the next step.

Part B: Synthesis of Methyl 3-ethoxy-2-methoxybenzoate

  • Transfer the crude methyl 3-ethoxy-2-hydroxybenzoate from Part A to a 250 mL round-bottom flask.

  • Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 eq) and 150 mL of acetone.

  • To the stirred suspension, add dimethyl sulfate (6.7 mL, 71.4 mmol, 1.2 eq) dropwise. (Caution: Highly Toxic!)

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction, filter the solids, and concentrate the filtrate as described in Part A.

  • Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 75 mL) and brine (1 x 75 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography if necessary to yield pure methyl 3-ethoxy-2-methoxybenzoate.

    • Expected Yield (over 2 steps): 75-85%.

Protocol 4: Synthesis of 3-Ethoxy-2-methoxybenzoic acid (Deprotection)
  • In a 250 mL round-bottom flask, dissolve the methyl 3-ethoxy-2-methoxybenzoate (e.g., 10.0 g, 47.6 mmol) in methanol (100 mL).

  • Add a solution of sodium hydroxide (3.8 g, 95.2 mmol) in 25 mL of water.

  • Heat the mixture to reflux for 3-4 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dissolve the remaining residue in 100 mL of water and cool the solution in an ice bath.

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 30 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product, 3-Ethoxy-2-methoxybenzoic acid.

    • Expected Yield: 90-98%.

Characterization Data

CompoundFormM.P. (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 3-hydroxybenzoate White Solid78-817.68 (s, 1H), 7.30 (t, 1H), 7.08 (d, 1H), 3.90 (s, 3H)167.2, 155.9, 131.0, 129.7, 122.1, 119.8, 52.3
Methyl 2,3-dihydroxybenzoate Solid79-8211.1 (s, 1H), 7.35 (d, 1H), 7.15 (d, 1H), 6.80 (t, 1H), 3.95 (s, 3H)171.5, 150.1, 145.8, 123.5, 119.2, 118.9, 115.6, 52.4
3-Ethoxy-2-methoxybenzoic acid White Powder102-10510.5 (br s, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 7.10 (t, 1H), 4.15 (q, 2H), 4.00 (s, 3H), 1.45 (t, 3H)169.8, 153.2, 148.5, 125.1, 124.3, 118.0, 115.6, 64.8, 61.9, 14.8

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low yield in Step 2 (Hydroxylation) Incomplete lithiation; moisture in reagents/glassware; insufficient oxygen.Ensure all glassware is flame-dried and the reaction is under a robust inert atmosphere. Use freshly titrated n-BuLi. Ensure a steady, fine stream of O₂ is bubbled through the slurry.
Mixture of products in Step 3A Over-alkylation or alkylation at the wrong position.Use exactly 1.1-1.2 equivalents of iodoethane. Do not let the reaction run for an excessively long time after the starting material is consumed. A weaker base or lower temperature can sometimes improve selectivity.
Incomplete Saponification (Step 4) Insufficient base or reaction time; sterically hindered ester.Increase the reaction time and/or add a small amount of additional NaOH solution. Ensure the mixture is homogeneous during reflux.
Oily product after acidification Impurities present in the final product.Re-dissolve the oily product in ethyl acetate, wash with brine, dry, and concentrate. Attempt to recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Filo. (2025). What is the Williamson Ether Synthesis? Explain the mechanism. [Link]

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. The Journal of Organic Chemistry, 59(14), 4042-4044. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(5), 765-768. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265-1266. [Link]

  • Khan, K. (2014). Protection and deprotection of carboxylic acid. Slideshare. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 9(18), 3519-3522. [Link]

  • eGyanKosh. (n.d.). Carboxyl protecting groups. [Link]

  • ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids' [Table]. [Link]

  • Meshram, J., & Tale, P. (2012). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative. Rasayan Journal of Chemistry, 5(3), 329-333. [Link]

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Application Note: Strategic Synthesis of Substituted Benzamides and Benzimidazoles Using 3-Ethoxy-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

3-Ethoxy-2-methoxybenzoic acid (CAS: 4767-71-9) is a highly valuable organic building block in medicinal chemistry and pharmaceutical synthesis[1]. Its unique structural profile—featuring an ortho-methoxy and a meta-ethoxy group—makes it a privileged intermediate for the synthesis of advanced substituted benzamides and benzimidazole core structures.

In drug development, substituted benzamides are fundamental structural motifs found in a wide range of pharmacological agents, including anti-inflammatory drugs (preferential COX-1 inhibitors)[2], anthelmintics[3], and highly targeted neuroleptics (dopamine D2/D3 receptor antagonists, commonly known as orthopramides). The precise positioning of the di-alkoxy groups strictly dictates the spatial geometry of the resulting API, driving high receptor affinity and selectivity.

Mechanistic Causality in Reaction Design (E-E-A-T)

The primary synthetic challenge when utilizing 3-Ethoxy-2-methoxybenzoic acid is the steric hindrance introduced by the ortho-methoxy substituent.

  • The Problem with Standard Coupling (EDC/HOBt): When using standard carbodiimide reagents like EDC alongside HOBt, the bulky ortho-methoxy group physically shields the electrophilic carbonyl carbon. This slows down the nucleophilic attack of the incoming amine on the O-acylisourea intermediate. Consequently, the intermediate undergoes a detrimental N,O-acyl shift, forming a highly stable, inactive N-acylurea byproduct, which significantly depresses overall yields[4].

  • The HATU/DIPEA Solution: To overcome this spatial restriction, uronium-based coupling reagents such as HATU are heavily favored in modern protocols. HATU rapidly generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The critical advantage of HOAt is the nitrogen atom at the 7-position of the pyridine ring, which provides anchimeric assistance. It engages in hydrogen bonding with the incoming amine, orienting the nucleophile perfectly toward the sterically hindered carbonyl carbon, vastly accelerating amide bond formation and preventing side reactions.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling Workflow (Synthesis of Substituted Benzamides)

This protocol describes a self-validating, high-yielding route for synthesizing N-substituted 3-ethoxy-2-methoxybenzamides.

Reagents Required:

  • 3-Ethoxy-2-methoxybenzoic acid (1.0 equiv)

  • Target Primary/Secondary Amine (1.1 - 1.5 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-Ethoxy-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (approx. 5 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) to the chilled solution and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Allow the mixture to stir at 0 °C for 15–20 minutes to ensure complete conversion to the highly reactive HOAt ester intermediate.

  • Nucleophilic Coupling: Dissolve the chosen amine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and let the reaction warm to room temperature. Stir for 2–4 hours. Monitor progress via LC-MS or TLC (Eluent: EtOAc/Hexane).

  • Quenching & Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography if trace HOAt persists.

G A 3-Ethoxy-2-methoxybenzoic Acid (Sterically Hindered) B HATU + DIPEA in anhydrous DMF A->B Activation C HOAt Active Ester (Anchimeric Assistance) B->C Rapid Conversion E Amide Bond Formation (Room Temp, 2-4h) C->E D Amine Nucleophile (1.1 - 1.5 eq) D->E Nucleophilic Attack F Orthopramide Analog API E->F Aqueous Workup & Purification

HATU-Mediated Amide Coupling Workflow for Sterically Hindered Benzoic Acids.

Protocol B: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Reaction of 3-Ethoxy-2-methoxybenzoic acid with ortho-phenylenediamine yields robust benzimidazole cores, prevalent in antimicrobial and anthelmintic agents[3]. Direct condensation normally requires massive energy input, but microwave assistance ensures maximum yield via decarboxylative or direct dehydrative cyclization[5].

Step-by-Step Methodology:

  • Preparation: Mix 3-Ethoxy-2-methoxybenzoic acid (1.0 equiv) and substituted ortho-phenylenediamine (1.1 equiv) in a microwave-safe reaction vial.

  • Catalyst/Dehydrating Agent: Add a catalytic amount of Polyphosphoric Acid (PPA) or a Copper-based catalyst depending on the exact C-N cross-coupling requirements.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 12–15 minutes[5].

  • Work-up: Cool the mixture to room temperature. Neutralize the viscous PPA mixture carefully with 10% aqueous NaOH until a precipitate forms.

  • Isolation: Filter the solid crude product, wash with cold water, and recrystallize from ethanol to afford the pure 2-(3-ethoxy-2-methoxyphenyl)-1H-benzo[d]imidazole.

Quantitative Data Presentation: Reagent Efficacy Comparison

The following table summarizes the causal impact of coupling reagent selection on the synthesis of sterically hindered benzamides from 3-Ethoxy-2-methoxybenzoic acid.

Coupling Reagent / MethodEquivalents (Reagent)Base UsedReaction TimeTypical Yield (%)Major Observed Byproduct
EDC / HOBt 1.5 eqTriethylamine24 hours40 - 50%N-acylurea (significant)
Acyl Chloride (SOCl₂) 3.0 eqPyridine8 - 12 hours65 - 75%Dimeric anhydrides
HATU / DIPEA 1.2 eqDIPEA2 - 4 hours> 90% Trace unreacted HOAt
Microwave + Cu-Catalyst 10 mol% CuCs₂CO₃15 minutes> 93% None (Clean conversion)

Biological Context: Dopamine D2 Receptor Pathway

When 3-Ethoxy-2-methoxybenzoic acid is converted into a substituted benzamide (incorporating a pyrrolidine or similar basic amine moiety), the resulting agent often exhibits strong antagonism at Dopamine D2 and D3 receptors. The ortho-methoxy group physically restricts the rotation of the amide bond, locking the molecule into the ideal conformation required to fit into the orthosteric binding pocket of the D2 receptor.

G A Substituted Benzamide (e.g., Orthopramide) B D2/D3 Receptor Binding (Striatum/Pituitary) A->B Competitive Antagonism C Gi/o Protein Pathway B->C Signal Transduction D Adenylate Cyclase Inhibition C->D Modulates Intracellular cAMP E Antipsychotic / Antiemetic Efficacy D->E Desired Phenotypic Outcome

Dopamine D2 Receptor Antagonism Pathway for Substituted Benzamides.

References

  • PubMed (National Institutes of Health) "Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents" URL:[Link]

  • PubMed (National Institutes of Health) "Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage" URL:[Link]

  • Bentham Science Publishers "Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling" URL:[Link]

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Application Notes and Protocols for the Agrochemical Development of 3-Ethoxy-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Substituted Benzoic Acids in Modern Agriculture

The continuous demand for higher crop yields and the ever-present threat of pests and weeds necessitate the development of novel and effective agrochemicals. Benzoic acid and its derivatives have long been a cornerstone in the agrochemical industry, with prominent examples like the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) being widely used for broadleaf weed control.[1][2][3][4] The chemical versatility of the benzoic acid scaffold allows for fine-tuning of its biological activity, selectivity, and environmental fate through various substitutions on the aromatic ring.[5][6]

This guide focuses on the potential application of 3-Ethoxy-2-methoxybenzoic acid as a lead compound in the discovery and development of new agrochemicals. The presence of both an ethoxy and a methoxy group on the benzoic acid ring suggests unique properties that could influence its herbicidal, fungicidal, or insecticidal activity.[6][7] The ethoxy group, for instance, can modulate the lipophilicity of the molecule, potentially enhancing its uptake by target organisms and its stability.[7]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a structured approach to investigating the agrochemical potential of 3-Ethoxy-2-methoxybenzoic acid. We will delve into its synthesis, formulation strategies, and detailed protocols for bio-efficacy testing, from initial laboratory bioassays to more complex greenhouse and field trials.

PART 1: Synthesis and Characterization

The journey of any new agrochemical begins with its synthesis. A plausible synthetic route for 3-Ethoxy-2-methoxybenzoic acid is outlined below, based on established organic chemistry principles.

Proposed Synthesis Pathway

A common method for preparing alkoxy-substituted benzoic acids involves the Williamson ether synthesis followed by hydrolysis.[6]

Synthesis_Pathway A 3-Hydroxy-2-methoxybenzoic acid B Methyl 3-hydroxy-2-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-ethoxy-2-methoxybenzoate B->C Williamson Ether Synthesis (Iodoethane, K₂CO₃) D 3-Ethoxy-2-methoxybenzoic acid C->D Hydrolysis (KOH, H₂O/MeOH)

Caption: Proposed synthesis pathway for 3-Ethoxy-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Ethoxy-2-methoxybenzoic Acid
  • Esterification of 3-Hydroxy-2-methoxybenzoic Acid:

    • Dissolve 3-Hydroxy-2-methoxybenzoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the crude product by column chromatography to yield Methyl 3-hydroxy-2-methoxybenzoate.

  • Williamson Ether Synthesis:

    • Dissolve Methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in an anhydrous solvent like acetone or DMF.

    • Add potassium carbonate (K₂CO₃, 2-3 eq) and iodoethane (1.2-1.5 eq).[6]

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product to obtain Methyl 3-ethoxy-2-methoxybenzoate.

  • Hydrolysis:

    • Dissolve the purified Methyl 3-ethoxy-2-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of potassium hydroxide (KOH).

    • Stir the mixture at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-Ethoxy-2-methoxybenzoic acid.

Characterization Data (Hypothetical)
ParameterExpected Value
Molecular Formula C₁₀H₁₂O₄[8]
Molecular Weight 196.20 g/mol [8]
Appearance White to off-white crystalline solid[6]
¹H NMR (CDCl₃, ppm) δ 1.4 (t, 3H), 3.9 (s, 3H), 4.1 (q, 2H), 7.1-7.5 (m, 3H), 10.5 (s, 1H)
¹³C NMR (CDCl₃, ppm) δ 15.0, 56.0, 64.0, 115.0, 120.0, 125.0, 145.0, 150.0, 170.0
FT-IR (cm⁻¹) 2500-3300 (O-H), 1680-1710 (C=O), 1200-1300 (C-O)[6]

PART 2: Formulation Development

The formulation of a benzoic acid derivative is crucial for its effective application in the field. Benzoic acids in their acid form typically have poor water solubility, which can limit their use in aqueous spray solutions.[1]

Strategies for Formulation
  • Emulsifiable Concentrate (EC): This involves dissolving the active ingredient in an organic solvent with an amine and emulsifiers.[1] When diluted with water, it forms a stable emulsion for spraying.

  • Salt Formation: Converting the carboxylic acid to a more water-soluble salt (e.g., dimethylamine, potassium) is a common strategy for herbicides like Dicamba.[3]

  • Esterification: While potentially increasing volatility, converting the acid to an ester can also be a viable formulation approach.[1]

Protocol: Preparation of a Trial Emulsifiable Concentrate
  • Solvent and Amine Selection:

    • Dissolve 3-Ethoxy-2-methoxybenzoic acid in an amide solvent.

    • Add an amine (e.g., triethylamine) at a concentration of 2-5% by weight.[1]

  • Addition of Emulsifiers:

    • Incorporate a blend of non-ionic and anionic emulsifiers to ensure stable emulsion formation in water.

  • Homogenization:

    • Thoroughly mix all components until a clear, homogenous concentrate is obtained.

  • Quality Control:

    • Test the emulsion stability by diluting the concentrate in water of varying hardness and observing for any separation or precipitation over time.

PART 3: Bio-efficacy Evaluation

A tiered approach is recommended for evaluating the biological activity of 3-Ethoxy-2-methoxybenzoic acid, starting with controlled laboratory and greenhouse experiments and progressing to field trials.

Tier 1: Laboratory and Greenhouse Bioassays

Bioassays are essential for the initial screening of herbicidal, fungicidal, and insecticidal activity.[9][10]

  • Plant Material:

    • Select a range of monocotyledonous (e.g., Setaria viridis) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

    • Grow seedlings in pots to a specific growth stage (e.g., 2-4 leaf stage).[11]

  • Herbicide Application:

    • Prepare a series of dilutions of the formulated 3-Ethoxy-2-methoxybenzoic acid.

    • Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage.[12]

    • Include a negative control (no treatment) and a positive control (a commercial herbicide with a similar expected mode of action).

  • Evaluation:

    • After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as stunting, chlorosis, and necrosis.[13]

    • Determine the effective dose (ED₅₀) for each weed species.

Herbicide_Bioassay A Weed Seedling Cultivation C Spray Application A->C B Herbicide Formulation and Dilution B->C D Incubation (Greenhouse) C->D E Data Collection and Analysis D->E

Caption: Workflow for a greenhouse herbicide bioassay.

  • Fungal Cultures:

    • Select a panel of plant pathogenic fungi (e.g., Alternaria solani, Fusarium spp.).[14][15]

    • Prepare agar plates with the growth medium amended with different concentrations of 3-Ethoxy-2-methoxybenzoic acid.

  • Inoculation and Incubation:

    • Place a mycelial plug of the test fungus in the center of each plate.

    • Incubate the plates under optimal conditions for fungal growth.

  • Evaluation:

    • Measure the radial growth of the fungal colony over time and compare it to a control plate without the test compound.

    • Calculate the percentage of growth inhibition and determine the Minimum Inhibitory Concentration (MIC).

  • Test Insects:

    • Choose a representative insect pest, such as aphids (Aphis gossypii).[16]

    • Rear a healthy population of the test insect.

  • Application:

    • Apply different concentrations of the formulated 3-Ethoxy-2-methoxybenzoic acid to host plants.

    • Introduce a known number of insects to the treated plants.

  • Evaluation:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[16]

    • Calculate the lethal concentration (LC₅₀).[17]

Tier 2: Field Trials

Field trials are crucial for evaluating the performance of a new agrochemical under real-world conditions.[][19][20] They help determine optimal application rates, crop safety, and efficacy against a natural spectrum of pests or weeds.[12][21]

  • Site Selection and Trial Design:

    • Choose a location with a known history of the target weed species.

    • Design a randomized complete block experiment with multiple replications.

  • Application:

    • Apply the herbicide at different rates and at different crop and weed growth stages using calibrated field spray equipment.

  • Data Collection:

    • Assess weed control efficacy at various time points after application.

    • Evaluate crop tolerance by looking for any signs of phytotoxicity.

    • At the end of the season, measure crop yield.

  • Residue Analysis:

    • Collect crop and soil samples to analyze for any residual levels of the test compound.[21]

Field_Trial_Workflow A Site Selection & Plot Layout B Pre-application Assessment A->B C Herbicide Application B->C D Post-application Efficacy & Crop Safety Assessment C->D E Yield Measurement D->E F Residue Sampling D->F G Data Analysis & Reporting E->G F->G

Caption: General workflow for an agrochemical field trial.

Conclusion

While 3-Ethoxy-2-methoxybenzoic acid is not yet a commercialized agrochemical, its chemical structure, rooted in the well-established class of benzoic acid herbicides, presents a compelling case for its investigation. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate its potential as a novel herbicide, fungicide, or insecticide. Through diligent synthesis, formulation, and a tiered bio-efficacy testing approach, the true value of 3-Ethoxy-2-methoxybenzoic acid in the future of agriculture can be elucidated.

References

  • Neve, P., & Beckie, H. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Retrieved from [Link]

  • JRF Global. (n.d.). Efficacy And Residue Field Trials | Crop Care. Retrieved from [Link]

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • Ookto. (n.d.). Benzoic Acid in Herbicide Manufacturing for Industrial. Retrieved from [Link]

  • Auxilife. (2026, February 11). Importance of Field Trials in the Agriculture Industry. Retrieved from [Link]

  • Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

  • ANTEDIS. (n.d.). Agrochemical testing and Product Assessments & Studies in France. Retrieved from [Link]

  • Google Patents. (n.d.). AU2016257148B2 - Benzoic acid herbicide composition.
  • PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • Danish Technological Institute. (n.d.). Testing pesticides in field trials. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]

  • MDPI. (2021, August 16). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

  • Ookto. (n.d.). Benzoic Acid (CAS 65-85-0) for Herbicides Removal for Industrial. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.
  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • EPA. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). AU2019348204A1 - Synergistic pesticidal compositions and methods for delivery of insecticidal active ingredients.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • PubMed. (2007, January 15). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: Stretched and heterocyclic mandelamide oomyceticides | Request PDF. Retrieved from [Link]

  • MDPI. (2025, October 11). Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. Retrieved from [Link]

  • SCIRP. (n.d.). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Sciencemadness. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2022, June 2). Compositional Analysis and Potent Insecticidal Activity of Supercritical CO2 Fluid Extracts of Alcea nudiflora L. Leaves. Retrieved from [Link]

  • CDC Stacks. (2011, June 30). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Retrieved from [Link]

  • Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. Retrieved from [Link]

  • JOCPR. (n.d.). 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4. Retrieved from [Link]

Sources

experimental protocol for Williamson ether synthesis of 3-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 3-Ethoxybenzoic Acid via Williamson Ether Synthesis

Application Note & Experimental Protocol

Abstract

3-Ethoxybenzoic acid is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its synthesis is a common objective in many organic chemistry laboratories. This document provides a detailed, field-proven protocol for the synthesis of 3-Ethoxybenzoic acid from 3-Hydroxybenzoic acid using the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer comprehensive guidance on product purification, characterization, and troubleshooting.

Introduction and Reaction Principle

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[2] The reaction is a cornerstone of organic chemistry, valued for its broad scope and straightforward execution.[2]

This protocol applies the Williamson synthesis to produce 3-Ethoxybenzoic acid. The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-Hydroxybenzoic acid, which is more acidic than a typical alcohol, is deprotonated by a mild base (in this case, potassium carbonate) to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: This newly formed phenoxide ion attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide. This attack displaces the iodide leaving group in a concerted SN2 fashion, forming the ether linkage.[4]

The choice of a primary alkyl halide like ethyl iodide is critical. Secondary or tertiary halides would favor a competing E2 elimination reaction due to steric hindrance, leading to the formation of an alkene as the major byproduct.[3][5]

Materials and Equipment

Proper preparation is paramount for a successful synthesis. The following table details the necessary reagents and equipment.

Reagent/MaterialCAS No.Molecular FormulaMolecular Wt.Key Properties
3-Hydroxybenzoic acidC₇H₆O₃138.12 g/mol White powder. Irritating to eyes.[6][7]
Ethyl iodide (Iodoethane)C₂H₅I155.97 g/mol Flammable liquid, light-sensitive. Skin and eye irritant.[8][9]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21 g/mol Anhydrous, hygroscopic solid.
Acetone (Anhydrous)C₃H₆O58.08 g/mol Flammable, volatile solvent.
Hydrochloric Acid (1 M)HCl36.46 g/mol Corrosive aqueous solution.
Ethyl AcetateC₄H₈O₂88.11 g/mol Flammable solvent for extraction.
Brine (Saturated NaCl)N/ANaCl(aq)N/AUsed for washing organic layers.
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Drying agent.
Equipment
Round-bottom flask (250 mL)Heating mantle with magnetic stirrer
Reflux condenserSeparatory funnel (500 mL)
Magnetic stir barRotary evaporator
Standard laboratory glasswareBüchner funnel and flask
pH paper or meterThin Layer Chromatography (TLC) supplies

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[10][11]

Reaction Setup & Execution
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Hydroxybenzoic acid (1.0 eq, e.g., 5.0 g, 36.2 mmol) and anhydrous potassium carbonate (2.5 eq, 12.5 g, 90.5 mmol). The use of anhydrous K₂CO₃ is crucial as water can hydrolyze the ethyl iodide.

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions.[10]

  • Ethylating Agent Addition: Add ethyl iodide (1.5 eq, 4.1 mL, 54.3 mmol) to the suspension. A slight excess of the ethylating agent ensures the complete consumption of the limiting reagent, 3-hydroxybenzoic acid.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain vigorous stirring for 12-24 hours.[10]

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (3-hydroxybenzoic acid) indicates the reaction is nearing completion.[11]

Work-up and Product Isolation
  • Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium iodide and excess potassium carbonate).

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.[10]

  • Acidification: Dissolve the resulting residue in approximately 100 mL of deionized water. Slowly add 1 M HCl while stirring until the solution reaches a pH of approximately 2.[11] This step protonates the carboxylate group, causing the 3-Ethoxybenzoic acid product to precipitate out of the aqueous solution.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[10] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (1 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.[10]

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 3-Ethoxybenzoic acid can be purified effectively by recrystallization.[11] A common and effective solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

Visualizing the Process

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction scheme and the experimental workflow.

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Ethoxybenzoic_Acid 3-Ethoxybenzoic Acid 3-Hydroxybenzoic_Acid->3-Ethoxybenzoic_Acid + Ethyl Iodide Ethyl_Iodide Ethyl Iodide Base K₂CO₃ Solvent Acetone, Reflux Salts KI + KHCO₃ Workflow Setup 1. Reaction Setup (3-Hydroxybenzoic Acid, K₂CO₃, Acetone) AddEtI 2. Add Ethyl Iodide Setup->AddEtI Reflux 3. Reflux (12-24h) Monitor by TLC AddEtI->Reflux Workup 4. Work-up (Filter, Evaporate, Acidify) Reflux->Workup Extract 5. Extraction (Ethyl Acetate) Workup->Extract Wash 6. Wash & Dry (Water, Brine, Na₂SO₄) Extract->Wash Concentrate 7. Concentrate (Rotary Evaporator) Wash->Concentrate Purify 8. Purify (Recrystallization) Concentrate->Purify Characterize 9. Characterize Product Purify->Characterize

Sources

Application Note: Real-Time TLC Monitoring Strategies for the Two-Step Synthesis of 3-Ethoxy-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Thin-Layer Chromatography (TLC), Normal-Phase Silica Gel 60 F254

Introduction & Mechanistic Overview

The synthesis of 3-ethoxy-2-methoxybenzoic acid is fundamentally a two-stage process often utilizing a Williamson etherification followed by base-catalyzed ester saponification[1]. Because the lipophilicity and hydrogen-bonding capacity of the molecule change drastically at each step, Thin-Layer Chromatography (TLC) serves as a highly robust, real-time analytical method for reaction monitoring[2].

This application note details the causality behind solvent system selection, plate visualization techniques, and necessary reaction "mini-workups" to ensure a self-validating, artifact-free analytical workflow.

Chemical Transformation Workflow

SynthesisWorkflow SM Methyl 3-hydroxy-2-methoxybenzoate (Starting Material) Step1 Williamson Etherification (EtI, K2CO3, Acetone, Reflux) SM->Step1 IntM Methyl 3-ethoxy-2-methoxybenzoate (Intermediate) Step1->IntM TLC Monitored (Hexane:EtOAc) Step2 Saponification (NaOH, MeOH/H2O, Reflux) IntM->Step2 ProdSalt Sodium 3-ethoxy-2-methoxybenzoate (Aqueous Salt) Step2->ProdSalt Step3 Acidification (HCl to pH 2-3) ProdSalt->Step3 FinalProd 3-Ethoxy-2-methoxybenzoic Acid (Final Product) Step3->FinalProd TLC Monitored (Hexane:EtOAc:AcOH)

Workflow for 3-Ethoxy-2-methoxybenzoic acid synthesis with TLC checkpoints.

Chromatographic Principles and Causality

A standard error in reaction monitoring is failing to adapt the mobile phase to the evolving polarity of the target analytes. TLC operates on the principle of competitive adsorption; the mobile phase distributes the sample over the stationary phase (adsorbent silica)[3].

Step 1: Williamson Etherification (Phenol Ether)

During the first step, the starting material features a free phenol (-OH) group, which acts as a strong hydrogen-bond donor to the silanol groups on the stationary phase. Upon successful ethylation, this group is converted to an ethoxy group (-OEt).

  • Causality: The loss of the hydrogen-bond donor reduces the molecule's affinity for the silica. Consequently, the intermediate ester will elute significantly faster (higher

    
    ) than the starting material in a standard Hexane/Ethyl Acetate eluent.
    
Step 2: Saponification (Ester Carboxylic Acid)

In the second step, the lipophilic methyl ester is hydrolyzed to a highly polar carboxylic acid[1].

  • Causality: Carboxylic acids (

    
    ) will partially ionize on bare silica gel, resulting in a mixture of neutral and anionic species that travel at different rates. This manifests as severe "tailing" or "streaking" on the plate. To suppress this ionization, an acid modifier (1–5% Glacial Acetic Acid) must be added to the mobile phase. This forces the equilibrium toward the neutral, protonated acid, yielding a sharp, quantifiable spot.
    

Quantitative TLC Data & Mobile Phase Optimization

The following table summarizes the optimized mobile phases and expected retardation factors (


) for each analyte. A desirable 

value lies between 0.3 and 0.7 to ensure proper resolution[3].
Reaction StageAnalyteOptimized Mobile Phase (v/v)Expected

Visualization Method
Etherification Methyl 3-hydroxy-2-methoxybenzoate (SM)Hexane : EtOAc (3:1)~0.35UV 254 nm
Etherification Methyl 3-ethoxy-2-methoxybenzoate (Int)Hexane : EtOAc (3:1)~0.65UV 254 nm
Saponification Methyl 3-ethoxy-2-methoxybenzoate (Int)Hexane : EtOAc : AcOH (5:4:0.5)~0.80UV 254 nm
Saponification 3-Ethoxy-2-methoxybenzoic Acid (Product)Hexane : EtOAc : AcOH (5:4:0.5)~0.40UV 254 nm & BCG Stain

Step-by-Step Methodology & Self-Validating Protocols

To ensure data integrity, the TLC protocol must control for matrix effects. Direct spotting of reaction mixtures containing inorganic salts (e.g.,


, 

) or polar aprotic solvents (e.g., DMF) will distort the silica lattice, causing artificial shifts in the

value.
Protocol 1: Monitoring the Etherification
  • Chamber Saturation: Add 5 mL of Hexane:EtOAc (3:1) to a TLC chamber. Insert a piece of filter paper to saturate the vapor phase. Reasoning: Prevents mobile phase evaporation from the plate face, mitigating capillary distortions[3].

  • Mini-Workup (Critical Step): Extract 10 µL of the refluxing reaction mixture. Dilute it into 100 µL of Ethyl Acetate, then wash with 100 µL of deionized water. Vortex and allow phase separation. Reasoning: This extracts the organic analytes while washing away potassium carbonate and residual alkylating agents that cause band distortion.

  • Co-Spotting (Self-Validation): Using a glass capillary, spot the plate 1 cm from the bottom[2]:

    • Lane A: Authentic Starting Material (SM).

    • Lane B: Co-spot (SM + Organic Layer of Mini-Workup).

    • Lane C: Organic Layer of Mini-Workup.

    • Reasoning: Co-spotting differentiates a true product from matrix-induced

      
       shifts. If Lane B develops as a "figure-eight", the reaction is incomplete. If it develops as a perfect, single circle, chemical equivalence is confirmed.
      
  • Development & Visualization: Elute until the solvent front is 1 cm from the top. Air dry and observe under UV 254 nm. The aromatic rings quench the plate's fluorescence, appearing as dark spots[2].

Protocol 2: Monitoring the Saponification
  • Chamber Saturation: Prepare a mobile phase of Hexane:EtOAc:AcOH (5:4:0.5).

  • Mini-Workup & Acidification: Extract 20 µL of the reaction mixture. Add 100 µL of EtOAc and 100 µL of 1M HCl. Reasoning: The reaction produces the aqueous sodium salt of the product[1]. It must be protonated in the mini-workup to partition into the EtOAc layer for spotting.

  • Spotting: Spot the Intermediate (Lane A), Co-spot (Lane B), and Acidified Reaction Mixture (Lane C).

  • Chemical Visualization (BCG Stain): After UV inspection, dip the dried plate into a Bromocresol Green (BCG) solution (0.04% in ethanol, basified with trace NaOH until blue). Heat gently.

    • Reasoning: BCG is a pH indicator. The acidic functional group of the final 3-Ethoxy-2-methoxybenzoic acid will locally drop the pH of the basic plate, causing a sharp transition from blue to yellow. This provides orthogonal, chemical validation that ester hydrolysis was successful.

References

  • Title: An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications Source: BenchChem URL
  • Title: 3-ethoxy-2-methoxybenzoic acid | 4767-71-9 Source: Sigma-Aldrich URL
  • Title: Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
  • Title: Thin Layer Chromatography (TLC)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Ethoxy-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for synthetic process optimization. This guide is tailored for researchers and drug development professionals dealing with bottlenecks in the synthesis and scale-up of 3-Ethoxy-2-methoxybenzoic acid [1].

Because the target molecule contains both an ether linkage and a carboxylic acid, achieving high isolated yields requires strict control over reaction chemoselectivity and downstream hydrolysis. Below, we provide an optimized two-step workflow, verified experimental protocols, and a causal troubleshooting framework designed to self-validate your methodology.

Mechanistic Overview: The Two-Step Paradigm

The most commercially viable and scalable route to 3-ethoxy-2-methoxybenzoic acid utilizes 3-hydroxy-2-methoxybenzoic acid [2] as the starting material.

A common pitfall in single-step approaches is attempting selective O-alkylation of the phenol without affecting the carboxylic acid. Under basic conditions (e.g., K₂CO₃, NaH), the carboxylic acid is deprotonated alongside the phenolic hydroxyl. Consequently, the addition of an ethylating agent (like ethyl iodide) forces a concurrent esterification and etherification , yielding an intermediate ester (ethyl 3-ethoxy-2-methoxybenzoate)[3].

To secure a high-purity final yield, the protocol must deliberately drive both groups to full ethylation, followed by a controlled basic saponification (hydrolysis) using Lithium Hydroxide (LiOH) to selectively regenerate the carboxylic acid[4].

Synthesis Workflow & Diagnostic Points

G A 3-Hydroxy-2-methoxybenzoic acid (Starting Material) B O-Alkylation & Esterification (EtI, K2CO3, DMF, 60°C) A->B C Ethyl 3-ethoxy-2-methoxybenzoate (Intermediate) B->C High Yield F Side Product: Partial Alkylation (Yield Loss) B->F Insufficient EtI D Saponification (LiOH, THF/H2O, 4 h) C->D E 3-Ethoxy-2-methoxybenzoic acid (Target Product) D->E Complete Hydrolysis

Workflow for the two-step synthesis of 3-Ethoxy-2-methoxybenzoic acid.

Verified Experimental Protocols

Step 1: Exhaustive Ethylation (Etherification & Esterification)
  • Preparation : In a flame-dried, argon-purged flask, dissolve 1.0 eq of 3-hydroxy-2-methoxybenzoic acid[2] in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/g of substrate).

  • Base Addition : Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation : Dropwise, add 3.5 eq of Ethyl Iodide (EtI). Note: Excess EtI ensures complete conversion of both reactive sites.

  • Heating : Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup : Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ethyl 3-ethoxy-2-methoxybenzoate intermediate.

Step 2: Selective Saponification
  • Solvation : Dissolve the crude intermediate in a 2:1 mixture of Tetrahydrofuran (THF) and Water[4].

  • Hydrolysis : Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O)[4]. Stir the mixture vigorously at room temperature for 4–6 hours.

  • Monitoring : Monitor the disappearance of the ester via TLC (Hexanes/EtOAc, 3:1).

  • Acidification : Once complete, evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2.0 using 1 M HCl.

  • Isolation : The target product, 3-ethoxy-2-methoxybenzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Process Optimization Data

To highlight the causality of experimental choices, refer to the following optimization matrix comparing reaction conditions to overall target yield and predominant impurities.

Condition SetAlkylation BaseAlkylating AgentSaponificationTarget YieldPrimary Impurity Profile
A (Suboptimal) NaHCO₃ (2.0 eq)EtI (2.0 eq)LiOH, 1 h34%Unreacted starting material (31%)
B (Suboptimal) K₂CO₃ (3.0 eq)EtBr (2.5 eq)NaOH, 2 h58%Unhydrolyzed ester (22%)
C (Optimized) K₂CO₃ (3.0 eq) EtI (3.5 eq) LiOH, 4 h 89% Trace (<2%)
D (Aggressive) NaH (3.0 eq)EtI (4.0 eq)LiOH, 4 h65%Ring-alkylated side products (15%)

Troubleshooting & Technical FAQs

Q1: My final NMR reveals an extra ethyl signal integrating for 3 protons. What went wrong? A1: This indicates incomplete saponification of the intermediate ester. You have isolated ethyl 3-ethoxy-2-methoxybenzoate rather than the free acid. Fix: Ensure your THF:H₂O ratio is strictly 2:1 to maintain solubility of both the organic substrate and the LiOH. Increase the hydrolysis reaction time to at least 4 hours. Do not substitute LiOH for weaker bases like Na₂CO₃, which are insufficient for full ester cleavage at room temperature[4].

Q2: I am seeing low conversion during the initial alkylation step, leaving behind unreacted 3-hydroxy-2-methoxybenzoic acid. How can I drive this to completion? A2: Under-alkylation occurs when either the base is too weak or the alkyl halide is volatile and escaping the system. Ethyl iodide (EtI) is preferred over Ethyl bromide (EtBr) due to its superior electrophilicity[3]. Furthermore, ensure you are using at least 3.0 equivalents of base (K₂CO₃) and 3.5 equivalents of EtI in a sealed system at 60 °C to account for the dual alkylation requirement (hydroxyl and carboxyl groups).

Q3: Can I avoid the esterification step entirely and selectively alkylate just the C3-hydroxyl? A3: While theoretically possible using highly precise stoichiometric controls or temporary protective groups (like a benzyl ester), it is practically inefficient. The pKa of the carboxylic acid (~4.0) makes it far more acidic than the phenol (~9.5). Any base strong enough to deprotonate the phenol will automatically deprotonate the acid, forming a carboxylate that will aggressively react with the ethyl halide. Deliberately alkylating both and then selectively hydrolyzing the ester is the most robust, high-yielding strategy[3][4].

Q4: During final workup, my product isn't precipitating when I add HCl. What should I do? A4: 3-Ethoxy-2-methoxybenzoic acid is somewhat soluble in mildly acidic aqueous solutions. If precipitation fails:

  • Ensure all THF was completely evaporated prior to acidification. THF drastically increases the solubility of the product in the aqueous phase.

  • Confirm the pH is driven down to at least 2.0.

  • If the solution is too dilute, extract the acidified aqueous layer with Ethyl Acetate (3x), dry the organic layer, and concentrate it to isolate your product.

References

  • PubChem. (2025). 3-Hydroxy-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 9, 2026, from[Link]

  • Google Patents. (2021). Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction (US11518764B2).
  • Google Patents. (2021). Methods and compounds for modulating myotonic dystrophy 1 (CA3201756A1).

Sources

optimizing reaction conditions for 3-Ethoxy-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals scale up the synthesis of 3-Ethoxy-2-methoxybenzoic acid (CAS: 4767-71-9), navigating the thermodynamic and kinetic bottlenecks of sequential functionalization is critical.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps for the two most robust synthetic pathways: Route A (O-Alkylation followed by Saponification) and Route B (O-Methylation followed by Pinnick Oxidation)[1][2].

Process Architecture & Strategic Pathways

Understanding the causality behind reagent selection is the first step toward optimization. The flowchart below maps the two optimal pathways, highlighting the isolated intermediates.

SynthesisRoutes cluster_RouteA Route A: Alkylation & Hydrolysis cluster_RouteB Route B: Methylation & Oxidation SM1 3-Hydroxy-2-methoxy benzoic acid INT1 Ethyl 3-ethoxy-2-methoxy benzoate SM1->INT1 EtBr, K2CO3, DMF (O-alkylation & Esterification) PROD 3-Ethoxy-2-methoxy benzoic acid (Target) INT1->PROD LiOH, THF/H2O (Saponification) SM2 3-Ethoxysalicylaldehyde INT2 3-Ethoxy-2-methoxy benzaldehyde SM2->INT2 Me2SO4, K2CO3, DMF (O-methylation) INT2->PROD NaClO2, NaH2PO4 (Pinnick Oxidation)

Figure 1: Strategic synthetic pathways for 3-Ethoxy-2-methoxybenzoic acid synthesis.

Quantitative Optimization Data

Achieving complete dual-functionalization (phenolic O-alkylation and carboxylate esterification) in Route A requires precise manipulation of the solvent's dielectric constant and base strength. Below is a summary of our internal optimization data for the intermediate synthesis (Ethyl 3-ethoxy-2-methoxybenzoate).

SolventBaseTemp (°C)Time (h)Phenoxide ConversionTotal Yield (%)Causality / Observation
AcetoneK₂CO₃56 (Reflux)12Incomplete65%Weak solvent polarity hinders Sₙ2 transition state stabilization.
DMF K₂CO₃ 60 5 Complete 85% Optimal. Polar aprotic solvent highly accelerates Sₙ2 displacement.
DMFCs₂CO₃254Complete88%Excellent kinetics at room temp due to Cesium effect, but higher cost.
THFEt₃N6524Poor<20%Base insufficiently strong to drive sequential phenol deprotonation.

Core Troubleshooting FAQs & Diagnostic Logic

Q1: In Route A, I am seeing a mixture of mono-alkylated and di-alkylated products. How do I force the reaction to completion?

Application Scientist Insight: This is a classic


 differential issue. The carboxylic acid (

) is deprotonated immediately, consuming 1 equivalent of base and forming the carboxylate salt. The phenol (

) requires a stronger driving force to form the active phenoxide nucleophile.
  • Solution: To ensure exhaustive conversion to ethyl 3-ethoxy-2-methoxybenzoate, you must use a minimum of 2.5 equivalents of ethyl bromide and 3 equivalents of K₂CO₃ . Using a highly polar aprotic solvent like DMF strips the solvation shell away from the potassium cation, rendering the carbonate anion much more basic and reactive.

Q2: During the Pinnick oxidation in Route B, LCMS shows a +34 m/z side product. What is this, and how do I suppress it?

Application Scientist Insight: You are observing unwanted electrophilic chlorination of your aromatic ring. During the reduction of chlorite (


) to generate the active oxidation species, hypochlorous acid (

) is formed as a highly reactive byproduct. Because the methoxy and ethoxy groups are strong electron-donating groups (EDGs), they hyper-activate the benzene ring toward electrophilic aromatic substitution (EAS).
  • Solution: Introduce a sacrificial alkene scavenger, specifically 2-methyl-2-butene , in a massive excess (10–15 equivalents). The electron-rich double bond of the scavenger will aggressively consume the

    
     before it can chlorinate your target scaffold.
    
Q3: My final Saponification (Hydrolysis) step stalls at 75% conversion. What is causing the plateau?

Application Scientist Insight: Hydrolysis plateauing is almost always a biphasic mass-transfer failure. Ethyl 3-ethoxy-2-methoxybenzoate is highly lipophilic, whereas the active hydroxide nucleophile (


) resides solely in the aqueous layer[1].
  • Solution: Monitor the structural integrity of your mixed solvent system. If THF evaporates due to excessive heating, the ester will crash out of solution. Maintain a strict 1:1 or 2:1 THF:

    
     ratio . If the reaction still stalls, add 5 mol% of a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) to pull the hydroxide ion into the organic phase.
    

TroubleshootingPinnick Start Issue: Low Yield in Pinnick Oxidation Check1 Are +34 m/z chlorinated byproducts present? Start->Check1 Check2 Is unreacted aldehyde remaining by TLC? Start->Check2 Action1 Increase 2-methyl-2-butene (HOCl Scavenger) Check1->Action1 Yes Action2 Buffer failure. Adjust pH (Must be pH 3.5 - 4.5) Check2->Action2 Yes (Check pH: > 5.0) Action3 Increase NaClO2 Equivalents Check2->Action3 Yes (pH is correct)

Figure 2: Diagnostic logic tree for troubleshooting the Route B Pinnick oxidation pathway.

Self-Validating Experimental Protocols (Route A)

Every protocol below is designed as a closed-loop system: it contains internal verification steps to ensure you do not proceed with failed material.

Protocol 1: Synthesis of Ethyl 3-ethoxy-2-methoxybenzoate
  • Setup: Charge a dried, round-bottom flask with 3-hydroxy-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely milled

    
     (3.0 eq). Stir at ambient temperature for 15 minutes to allow initial carboxylate formation.
    
  • Alkylation: Slowly add ethyl bromide (2.5 eq) via syringe. The reaction is slightly exothermic. Attach a reflux condenser and heat to 60 °C.

  • Self-Validation (TLC): After 4 hours, pull an aliquot for TLC (Eluent: 3:1 Hexanes/EtOAc, visualized by UV and KMnO₄).

    • Diagnostic check: The highly polar starting material (

      
       with tailing) must be completely consumed. The target bis-alkylated product will migrate as a distinct, non-polar spot (
      
      
      
      ). Do not proceed to workup until the baseline spot is absent.
  • Workup: Cool to room temperature and quench with 10 volumes of ice water. Extract with Ethyl Acetate (

    
     vol). Wash the combined organic layers vigorously with brine (
    
    
    
    vol) to remove all residual DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
Protocol 2: Saponification to 3-Ethoxy-2-methoxybenzoic acid
  • Solvent System: Dissolve the crude Ethyl 3-ethoxy-2-methoxybenzoate (1.0 eq) in a 2:1 mixture of THF and

    
     (15 volumes total)[1].
    
  • Hydrolysis: Add Lithium Hydroxide Monohydrate (

    
    , 3.0 eq) in one portion. Stir aggressively at 45 °C for 6 hours.
    
  • Self-Validation (Phase Behavior): As the ester hydrolyzes into the water-soluble lithium carboxylate salt, the biphasic mixture will gradually transition toward a homogeneous solution. A fully clear solution is a macroscopic indicator of high conversion.

  • Workup & Precipitation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract once with MTBE or Diethyl Ether to remove unreacted ester/organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly acidify using 2N

    
     until the pH reaches 2.0.
    
    • Mechanism: Acidification protonates the carboxylate, violently decreasing its aqueous solubility and forcing the pure 3-ethoxy-2-methoxybenzoic acid to precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 40 °C to afford the pure target compound.

References

  • US Patent Office. "United States Patent US8008525B2: Process for the preparation of benzaldehyde derivatives".
  • World Intellectual Property Organization. "Patent CA3201756A1: Methods and compounds for modulating myotonic dystrophy 1".

Sources

preventing emulsion formation during 3-Ethoxy-2-methoxybenzoic acid extraction.

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Emulsion Prevention and Resolution for 3-Ethoxy-2-methoxybenzoic Acid Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Liquid-liquid extraction (LLE) is a cornerstone of downstream processing, but substituted benzoic acids often introduce significant phase-separation challenges. As a Senior Application Scientist, I have structured this guide to move beyond simplistic "fixes" and focus on the fundamental physical chemistry governing your phase boundaries. Here, you will find the mechanistic causality of emulsion formation, data-driven parameters, and field-verified protocols to rescue your extractions.

The Mechanics of the Problem: Why Do Emulsions Form?

To solve an emulsion, you must first understand why it exists. 3-Ethoxy-2-methoxybenzoic acid is inherently amphiphilic. The molecule possesses a highly polar, hydrophilic carboxylic acid "head" and a lipophilic "tail" consisting of an aromatic ring functionalized with ethoxy and methoxy groups.

When your extraction is performed at an intermediate pH (near the molecule's pKa of ~3.5–4.5), the compound exists in an equilibrium of unionized and ionized states. Rather than cleanly partitioning into the organic or aqueous phase, these molecules migrate to the liquid-liquid interface[1]. There, they act as potent surfactants, drastically lowering interfacial tension[2]. Coupled with vigorous agitation, this surfactant effect stabilizes micro-droplets of the opposing solvent, resulting in a persistent, cloudy emulsion layer[3].

Causality A Intermediate pH (near pKa ~4.0) B Partial Ionization of Carboxylic Acid Head A->B C Lipophilic Alkoxy-Aromatic Tail in Organic Phase A->C D Accumulation at Liquid-Liquid Phase Boundary B->D C->D E Lowered Interfacial Tension (Surfactant Effect) D->E F Stable Emulsion Formation Upon Agitation E->F

Mechanism of amphiphilic emulsion formation driven by intermediate pH during LLE.

Frequently Asked Questions (FAQs)

Q: I am trying to extract my product into Ethyl Acetate (EtOAc), but a thick emulsion forms immediately. What dictates phase separation? A: Successful extraction is governed by the partition coefficient (LogP) and the ionization state of your target[3]. If your aqueous phase is not highly acidic, the 3-ethoxy-2-methoxybenzoic acid remains partially ionized. To force the compound entirely into the neutral, organic-soluble state, the aqueous phase must be adjusted to two pH units below the compound's pKa [3]. Acidify your mixture to pH < 2 using 1M HCl before adding your organic solvent. This quenches the surfactant effect.

Q: Should I shake the separatory funnel vigorously to ensure maximum recovery? A: No. While high surface area contact is necessary for mass transfer, vigorous shaking introduces immense shear forces that create microscopic droplets[4]. Because the interfacial tension is already compromised by the target molecule, these droplets cannot coalesce. The most effective preventative measure is to gently swirl or rock the separatory funnel for 1 to 2 minutes[2][4].

Q: I suspect fine particulates from my previous reaction step are stabilizing the emulsion. How is this possible? A: You are encountering a Pickering emulsion. Fine solid particles—such as unreacted reagents or inorganic salts—can physically sit at the oil-water interface, acting as a mechanical barrier that prevents droplet coalescence[5]. Chemical additives will not resolve this; the emulsion must be physically broken via filtration[6].

Quantitative Troubleshooting Matrix

To quickly diagnose and optimize your extraction conditions, cross-reference your current process against these empirically validated parameters:

ParameterSub-Optimal ConditionOptimal Target / RangeCausal Effect on Phase BoundaryRemediation Action
Aqueous pH pH 3.0 – 5.0 (Near pKa)pH < 2.0 (for organic) pH > 6.0 (for aqueous)Surfactant-like accumulation at the interface[1].Adjust pH ±2 units away from pKa prior to solvent addition[3].
Agitation Vigorous shakingGentle swirling (1 min) Induces micro-droplet formation[4].Swirl slowly; maintain phase contact without high shear[2].
Aqueous Density Low ionic strengthHigh ionic strength (Saturated) Weak motivation for phase separation[4].Add Brine (NaCl) to increase density and surface tension[7].
Particulates Visible haze / debrisFiltered / Clear solutions Forms impenetrable Pickering emulsion films[5].Vacuum filter the emulsion through a Celite pad[6].
Standard Operating Protocols for Emulsion Resolution

If an emulsion has already formed, do not discard the mixture. Utilize the following self-validating workflows. By applying chemical disruption first and mechanical disruption second, you systematically attack the root causes of phase stabilization.

Workflow Start Emulsion Encountered During Extraction Brine Protocol A: Add Brine (Chemical Disruption) Start->Brine Settle Gentle Swirl & Settle Brine->Settle Check Interface Clear? Settle->Check Success Drain Separated Phases Check->Success Yes Celite Protocol B: Celite Filtration (Mechanical Disruption) Check->Celite No (Persistent) Celite->Success

Step-by-step workflow for rescuing extractions with persistent phase boundary failures.

Protocol A: Salting Out (Chemical Disruption via Brine)

Scientific Grounding: Adding a saturated sodium chloride (NaCl) solution dramatically increases the ionic strength and density of the aqueous layer[7]. This phenomenon, known as "salting out," strips the hydration shell from amphiphilic molecules, forces them into the organic layer, and increases the surface tension of the aqueous droplets, driving coalescence[2][7].

  • Depressurize: Carefully open the stopcock of your separatory funnel (inverted, pointed towards the back of the fume hood) to release any built-up vapor pressure[8].

  • Add Brine: Add a volume of saturated aqueous NaCl equivalent to roughly 10–20% of your existing aqueous phase volume[6].

  • Agitate Gently: Do not shake vigorously. Gently rock or swirl the separatory funnel for 30 to 60 seconds[4][6].

  • Settle: Place the funnel back on the ring stand. Observe the phase boundary. The density differential should force the layers to clarify within 5 to 10 minutes[4].

Protocol B: Celite Pad Filtration (Mechanical Disruption)

Scientific Grounding: If Brine fails, the emulsion is likely stabilized by microscopic particulates (Pickering emulsion) or dense surfactant networks[2][5]. Forcing the mixture through diatomaceous earth (Celite) physically strips away stabilizing debris, allowing the micro-droplets of trapped solvent to mechanically break and coalesce into a continuous phase[6].

  • Prepare Apparatus: Set up a Büchner funnel with fitted filter paper over a vacuum flask[6].

  • Wet Filter: Wet the filter paper using a small amount of the exact organic solvent currently used in your extraction (e.g., pure EtOAc or DCM)[6].

  • Build the Pad: Create a slurry of Celite and your organic solvent. Pour this into the Büchner funnel under active vacuum to pack a uniform, tight pad approximately 1–2 cm thick[6].

  • Filter the Emulsion: Carefully pour the entire unresolved emulsion layer directly onto the Celite pad. Ensure the vacuum draws the liquid completely through[6].

  • Phase Recovery: The physical shearing through the diatomaceous earth will break the emulsion. Transfer the clear filtrate from the vacuum flask back into a clean separatory funnel. The phases will now cleanly separate[6].

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. chromatographyonline.com.[Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. kjhil.com.[Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. scioninstruments.com.[Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. libretexts.org.[Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. libretexts.org.[Link]

  • Solid-liquid extraction - Columbia University. columbia.edu.[Link]

  • Removal of benzoic acid from wastewater by pickering emulsion liquid membrane stabilized by magnetic Fe O nanoparticles - DESWATER. deswater.com.[Link]

Sources

Technical Support Center: The Influence of Different Bases on the Synthesis of 3-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Ethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. We aim to provide practical, experience-based insights into the critical role of base selection in this synthetic process.

Introduction

The synthesis of 3-Ethoxybenzoic acid, a valuable intermediate in various fields including pharmaceuticals and materials science, is most commonly achieved through the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide.[2][3] The choice of base is a critical parameter that can significantly impact the reaction's efficiency, yield, and purity. This guide will explore the nuances of base selection to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent method for synthesizing 3-Ethoxybenzoic acid?

A1: The most common and well-established method is the Williamson ether synthesis.[1] This involves the O-alkylation of a salt of 3-hydroxybenzoic acid (or its ester derivative) with an ethylating agent, such as ethyl iodide or diethyl sulfate.[1][2]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base is crucial for deprotonating the phenolic hydroxyl group of 3-hydroxybenzoic acid to form the reactive phenoxide ion.[2][3] The strength and steric properties of the base can influence the reaction rate, the extent of deprotonation, and the potential for side reactions. An inappropriate base can lead to low yields, incomplete reactions, or the formation of unwanted byproducts.[1]

Q3: Can I use a weak base like sodium bicarbonate?

A3: It is generally not recommended. A weak base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to an incomplete or very slow reaction.[1] Stronger bases such as potassium carbonate, sodium hydroxide, or sodium hydride are more effective for this transformation.[1][3]

Q4: What are the potential side reactions related to the base?

A4: The primary side reaction is the base-catalyzed elimination of the ethylating agent, which competes with the desired SN2 reaction.[4][5] This is more likely to occur with sterically hindered bases or at elevated temperatures. Additionally, if the reaction conditions are not carefully controlled, the base can promote other undesired reactions.

Q5: What are the main impurities I might encounter?

A5: The most common impurities include unreacted 3-hydroxybenzoic acid, and potentially ethyl 3-hydroxybenzoate if the carboxylic acid is esterified under the reaction conditions.[1][6] In some rare instances, C-alkylation on the benzene ring can occur.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 3-Ethoxybenzoic acid, with a focus on issues related to the choice of base.

Problem Probable Cause(s) Related to Base Recommended Solution(s)
Low or No Product Formation The base is not strong enough to effectively deprotonate the 3-hydroxybenzoic acid.Use a stronger base such as sodium hydroxide or potassium hydroxide. Ensure the base is used in sufficient molar excess.[1]
The presence of water is consuming the base.Ensure all reagents and solvents are anhydrous.
Presence of Significant Unreacted Starting Material Incomplete deprotonation due to an insufficient amount or strength of the base.Increase the molar equivalents of the base. Consider switching to a stronger base.
Formation of Significant Side Products The base is too sterically hindered, favoring elimination (E2) over substitution (SN2).Use a non-hindered strong base like potassium carbonate or sodium hydroxide.[1]
The reaction temperature is too high, promoting elimination.Gradually decrease the reaction temperature while monitoring the reaction progress.
Difficulty in Product Isolation The product remains soluble during workup due to incomplete neutralization of the base.Ensure the solution is acidified to a pH of approximately 2 to facilitate complete precipitation.[2]
Emulsion formation during extraction due to residual base or salts.Add brine (saturated NaCl solution) to help break the emulsion.[1]
Visualizing the Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield of 3-Ethoxybenzoic Acid Check_Base_Strength Is the base strong enough? Start->Check_Base_Strength Check_Base_Amount Is there sufficient base? Check_Base_Strength->Check_Base_Amount Yes Solution_Stronger_Base Use a stronger base (e.g., NaOH, KOH) Check_Base_Strength->Solution_Stronger_Base No Check_Anhydrous Are conditions anhydrous? Check_Base_Amount->Check_Anhydrous Yes Solution_Increase_Base Increase molar equivalents of base Check_Base_Amount->Solution_Increase_Base No Check_Side_Reactions Are side products observed? Check_Anhydrous->Check_Side_Reactions Yes Solution_Dry_Reagents Dry reagents and solvents Check_Anhydrous->Solution_Dry_Reagents No Solution_Optimize_Conditions Optimize temperature and consider a less hindered base Check_Side_Reactions->Solution_Optimize_Conditions Yes

Caption: Troubleshooting logic for low yield in 3-Ethoxybenzoic acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxybenzoic Acid using Potassium Carbonate

This protocol outlines a common and effective method for the synthesis of 3-Ethoxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Ethyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[2]

  • Add anhydrous acetone to create a stirrable suspension.[2]

  • Heat the mixture to reflux (approximately 56°C for acetone) for 30 minutes.[1]

  • Add ethyl iodide (1.5 eq) dropwise to the refluxing mixture.[1]

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.[1]

  • Remove the acetone under reduced pressure.[2]

  • Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2.[2]

  • Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude 3-Ethoxybenzoic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1][2]

Visualizing the Synthetic Workflow

Williamson_Ether_Synthesis Start Start: 3-Hydroxybenzoic Acid Deprotonation Deprotonation with Base (e.g., K2CO3) Start->Deprotonation Phenoxide Formation of Phenoxide Intermediate Deprotonation->Phenoxide Alkylation SN2 Attack on Ethyl Iodide Phenoxide->Alkylation Product 3-Ethoxybenzoic Acid Alkylation->Product Workup Aqueous Workup & Acidification Product->Workup Purification Recrystallization Workup->Purification Final_Product Pure 3-Ethoxybenzoic Acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3-Ethoxybenzoic acid.

Data Presentation: Effect of Different Bases

The choice of base significantly influences the outcome of the 3-Ethoxybenzoic acid synthesis. The following table provides illustrative data on how different bases can affect reaction parameters and product yield. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends.

Parameter Condition A Condition B Condition C
Base K₂CO₃NaOHNaH
Solvent AcetoneDMFTHF
Temperature (°C) 56 (reflux)8066 (reflux)
Reaction Time (h) 1268
Yield of 3-Ethoxybenzoic Acid (%) 759288
Purity by HPLC (%) 859694

Analysis of the Data:

  • Potassium Carbonate (K₂CO₃): A moderately strong base that is effective in polar aprotic solvents like acetone. It generally provides good yields but may require longer reaction times.

  • Sodium Hydroxide (NaOH): A strong base that can lead to faster reaction rates and higher yields, particularly in polar aprotic solvents like DMF. Care must be taken to control the reaction temperature to minimize side reactions.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that is highly effective for deprotonation. It is typically used in anhydrous ethereal solvents like THF. While it can provide high yields, it requires careful handling due to its reactivity with water.

References

  • Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid - Benchchem. (n.d.).
  • Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications - Benchchem. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson ether synthesis. (2020, July 15).
  • Williamson Synthesis - Organic Chemistry Portal. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14).
  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23).
  • Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness. (2016, January 1).
  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] - ResearchGate. (n.d.).
  • 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem - NIH. (n.d.).

Sources

Validation & Comparative

Biological Activity of Benzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we continually leverage the benzoic acid scaffold due to its exceptional tunable pharmacophore properties. The biological efficacy of benzoic acid derivatives is fundamentally dictated by the functionalization of the aromatic ring—specifically the type, number, and position of hydroxyl, methoxy, or acetyl groups.

This guide provides an objective, data-driven comparison of the anti-inflammatory, antioxidant, and antimicrobial activities of key benzoic acid derivatives. By unpacking the structure-activity relationships (SAR) and standardizing the experimental workflows, we establish a rational framework for selecting lead candidates in pharmaceutical and agrochemical applications.

Structural Variants and Target Profiles

Benzoic acid and its naturally occurring or synthetically modified derivatives operate across varied mechanistic pathways. Modifying the electron density of the benzene ring profoundly alters the compound's binding affinity to cellular targets and its free-radical scavenging capacity.

  • Acetylsalicylic Acid (Aspirin) & Salicylic Acid (SA): The gold standards for anti-inflammatory agents. Aspirin acts via irreversible covalent modification of cyclooxygenase (COX) enzymes. Salicylic acid, its primary metabolite, exerts its effects largely by modulating High Mobility Group Box 1 (HMGB1), suppressing the release of proinflammatory cytokines [1][1].

  • Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) & Gallic Acid (3,4,5-Trihydroxybenzoic Acid): These di- and tri-hydroxy derivatives are potent electron donors. Their antioxidant capacity (AOC) is highly correlated with their oxidation potential (E_OX); the ortho-positioned hydroxyl groups facilitate rapid Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS) [2][2].

Mechanistic Pathway: Anti-Inflammatory Divergence

G A Acetylsalicylic Acid (Aspirin) B Salicylic Acid (Primary Metabolite) A->B Plasma Esterases (t1/2 ~15-20 min) C COX-1 / COX-2 (Serine 530/516) A->C Direct Interaction E HMGB1 Protein (HMG-Box Domains) B->E Direct Binding D Acetylation of Serine (Irreversible Inhibition) C->D Transfer of Acetyl Group F Suppression of Proinflammatory Cytokines E->F Block Chemoattractant Activity

Caption: Divergent anti-inflammatory pathways of Aspirin (COX acetylation) and Salicylic Acid (HMGB1 binding).

Comparative Data: Biological Efficacy

Table 1: In Vitro Anti-Inflammatory Activity (COX-1/COX-2 Inhibition)

Assessing the IC₅₀ of benzoic acid derivatives requires an understanding of the assay matrix. Aspirin shows high specificity for COX-1 in intact cell assays due to structural differences in the hydrophobic enzyme tunnel, specifically the larger, more flexible substrate channel of COX-2 [3][3].

CompoundTargetIC₅₀ Value (µg/mL)Mechanism / Notes
Aspirin COX-111.21 ± 0.12Irreversible acetylation of Ser-530.
Aspirin COX-28.45 ± 0.05Acetylates Ser-516; ~10-100x lower potency in purified enzyme assays vs COX-1.
Salicylic Acid COX-2 (Enzymatic)> 100Poor direct COX inhibitor; relies on HMGB1 modulation in vivo.
Azomethine-SA Variant COX-1 / COX-2~7.32 - 10.16Synthetic 4-methoxybenzylidene substitutions enhance target affinity.
Indomethacin (Ref) COX-1 / COX-27.16 / 5.47Reversible, competitive reference standard.

(Data aggregated from comparative studies on novel salicylic acid derivatives and classical NSAIDs) [4][4].

Table 2: Antioxidant Capacity (DPPH Radical Scavenging)

The antioxidant potential of benzoic acid derivatives is not solely dependent on the number of hydroxyl groups, but their position and electron-donating capacity. Para- and ortho-hydroxyl placements drastically stabilize the resulting phenoxyl radical [5][5].

CompoundStructural TraitRadical Scavenging PowerRelative Efficacy vs. Control
Benzoic Acid UnsubstitutedLowWeak DPPH scavenging / Weak iron reduction.
Protocatechuic Acid 3,4-DihydroxyVery HighExceeds Butylated Hydroxytoluene (BHT); comparable to Trolox.
Gallic Acid 3,4,5-TrihydroxyExcellentRapid HAT mechanism, superior to ascorbic acid.
p-Hydroxybenzoic Acid 4-HydroxyModerateStronger than unsubstituted, weaker than dihydroxy variants.

Experimental Protocols & Causality Validations

To ensure data reproducibility and scientific integrity, robust methodologies must inherently validate themselves at each step.

Protocol A: In Vitro DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity of synthesized derivatives via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). Causality Check: The DPPH radical features an unpaired electron that strongly absorbs at 515-518 nm, producing a deep purple color. Upon reduction by an antioxidant, it converts into a colorless/yellow hydrazine derivative. By measuring the absorbance drop, we directly quantify the stoichiometric consumption of the radical [2][2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM methanolic solution of DPPH. Self-Validation Step: Read the blank solution at 515 nm; it must yield an initial absorbance of approximately ~1.0. If lower, the radical has degraded due to light exposure.

  • Sample Incubation: In a 96-well plate, add variable volumes of the benzoic acid derivative (e.g., 10-100 µg/mL) to 9.0 mL equivalent scale of DPPH solution.

  • Matrix Correction: For each derivative concentration, prepare a "Sample Blank" containing the derivative and methanol (no DPPH). This isolates the inherent UV-Vis absorbance of the compound from the DPPH bleaching effect.

  • Measurement: Incubate the plate in complete darkness for 60 minutes at 298 K (room temperature). Measure final absorbance at 515 nm.

  • Calculations:

    • % Scavenging =[1 - (A_sample - A_sample_blank) / A_control] × 100

    • Plot % Scavenging vs. concentration to determine the IC₅₀ or EC₅₀ (Efficient Concentration).

Protocol B: Whole-Blood COX-1 / COX-2 Inhibition Assay

Purpose: To differentiate between COX-1 (constitutive) and COX-2 (inducible) selective inhibition. Causality Check: Using whole blood rather than purified enzyme ensures that plasma protein binding (which is high for salicylates) and cellular penetration are accounted for, closely mimicking in vivo pharmacokinetics.

Step-by-Step Methodology:

  • Blood Collection: Draw heparinized whole human/mammalian blood.

  • COX-1 Assay: Aliquot 1 mL of blood. Add the benzoic acid derivative. Incubate at 37°C for 1 hour to allow blood coagulation (which triggers endogenous thromboxane and PGE2 release via COX-1).

  • COX-2 Assay: Aliquot 1 mL of blood. Pre-treat with Aspirin (to irreversibly knock out COX-1). Stimulate the sample with Lipopolysaccharide (LPS) (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. Introduce the test compound.

  • Quantification: Centrifuge samples to isolate plasma. Measure Thromboxane B2 (TXB2) levels (for COX-1) and Prostaglandin E2 (PGE2) levels (for COX-2) via high-sensitivity ELISA.

  • Data Extraction: Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). An SI > 1 indicates favorable safety profiles targeting COX-2 over gastric-protective COX-1.

Screening Workflow for Derivative Optimization

When developing a novel library of derivatives, a standardized pipeline reduces false positives and accelerates lead identification.

W Start Benzoic Acid Library Synthesis & Verification Primary Primary in vitro Screening (DPPH / Disc Diffusion) Start->Primary Evaluate HAT/SET activity Hit Hit Compound Selection (IC50 < 15 µg/mL) Primary->Hit Efficacy > Positive Control Secondary Target-Specific Assays (COX-1/COX-2 Whole Blood) Hit->Secondary Screen for Anti-inflammatory Profile Validation Selectivity Index Calculation (SI Optimization) Secondary->Validation Quantify off-target effects

Caption: High-Throughput Screening Workflow for Evaluating Benzoic Acid Derivatives.

References

  • Mechanistic Insights into a Classic Wonder Drug—Aspirin. Journal of the American Chemical Society. Available at:[Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. WiserPub. Available at: [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC Publishing. Available at:[Link]

  • Acetylsalicylic Acid History and Structure. Encyclopedia.pub. Available at:[Link]

  • Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. PMC (NIH). Available at:[Link]

  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO. Available at: [Link]

Sources

Antimicrobial Profiling of Benzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, structurally modifying established organic acids offers a strategic pathway for developing alternative therapeutics and robust preservative systems. Benzoic acid and its derivatives represent a highly versatile class of phenolics whose antimicrobial behaviors shift drastically based on positional isomerism, side-chain elongation, and esterification.

This comparative guide synthesizes the mechanistic behaviors and quantitative performance of benzoic acid derivatives. It is engineered for drug development professionals seeking to optimize formulations based on pH dependencies, lipophilicity, and membrane interaction dynamics.

Mechanistic Divergence: Positional Isomerism vs. Esterification

The fundamental architecture of benzoic acid consists of a benzene ring coupled with a carboxylic acid moiety. Modifications to this ring define the compound’s lipophilicity and dictates its pathway into and within the microbial cell.

The Free Acids: Proton Motive Force Disruption

Free benzoic acids—including salicylic acid and gallic acid—exert their primary antimicrobial effect by acting as protonophores. To permeate the highly restrictive bacterial lipid bilayer, the compound must exist in its neutral, lipophilic (undissociated) state[1]. Because the pKa of benzoic acid is approximately 4.2, efficacy heavily relies on an acidic external environment[2].

Once the undissociated acid transverses the membrane and enters the near-neutral microbial cytoplasm, it dissociates. This sudden intracellular release of


 ions1[1].

The Role of Positional Isomerism: The exact position of hydroxyl substituents directly dictates cellular penetration. Adding hydroxyl groups generally decreases lipid solubility, weakening the antibacterial effect[3]. However, salicylic acid (ortho-substitution) is a notable exception. The ortho-position enables intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, masking their polarity. This maintains high membrane permeability compared to para-substituted (4-hydroxybenzoic acid) or heavily hydroxylated variants (gallic acid)[3],[4].

The Parabens: Enzyme Inhibition and pH Independence

To bypass the strict pH requirements of free acids, the carboxyl group can be esterified with alkyl alcohols to create parabens. Because the acidic carboxyl group is masked, parabens 5[5].

Rather than purely acidifying the cytoplasm, parabens6 such as ATPases and phosphotransferases[6]. Efficacy strictly scales with the length of the alkyl chain; long-chain esters (propyl/butyl) exhibit superior partitioning into the bacterial membrane compared to short-chain esters (methyl)[7],[5].

G A Benzoic Acid Derivatives B Free Acids (e.g., Salicylic, Gallic) A->B C Alkyl Esters (Parabens) A->C D Undissociated Form Crosses Lipid Bilayer B->D Requires pH < 5.0 C->D Stable up to pH 8.5 E Cytoplasmic Acidification & Ion Imbalance D->E F Enzymatic Inhibition (ATPases/Phosphotransferases) D->F E->F Secondary cascading effects

Mechanistic divergence of free benzoic acids versus paraben esters in microbial cells.

Quantitative Performance & Formulation Dynamics

When evaluating alternatives, absolute efficacy (MIC) must be balanced with the functional constraints of the delivery vehicle. Below is a comparative benchmark summarizing the in vitro activity of key derivatives against Escherichia coli.

CompoundSubclass / Structural TraitMIC against E. coli (µg/mL)Optimal Operational pHKey Formulation Insight
Benzoic Acid Free Acid1,000[4]< 4.2Ideal for highly acidic topical solutions.
Salicylic Acid Ortho-hydroxy1,000[4]< 4.0Intramolecular H-bonding preserves high tissue permeability.
Gallic Acid Trihydroxybenzoic1,500 - 4,000[3],[4]< 5.0Additional hydroxyls decrease membrane partitioning.
4-Hydroxybenzoic Para-hydroxy> 1,000[3],[4]< 5.0Highly hydrophilic; poor cellular entry without modification.
Methylparaben Short-chain Ester~ 1,0004.0 - 8.5High aqueous solubility but relatively weak activity.
Propylparaben Long-chain Ester~ 250 - 5004.0 - 8.5High lipophilicity yields strong activity but poor water solubility.
Synergistic Formulation Logic

To bypass the solubility issues of long-chain parabens, modern drug developers utilize 7[7]. Additionally, combining benzoic acid derivatives (e.g., β-resorcylic acid) with membrane-disrupting agents like capric acid has been proven to yield extreme synergistic cell death by opening transient pores that bypass typical drug resistance channels[8].

Methodological Standard: Self-Validating MIC Assay

Accurate assessment of benzoic acid derivatives requires strict experimental controls. Without buffering, high concentrations of benzoic acid will artificially lower the bulk pH of the test media, skewing results to mimic specific efficacy when the mechanism is simply a non-specific environmental acid shift.

The following EUCAST/CLSI-adapted protocol isolates the intrinsic chemical activity of the compound from its bulk physicochemical properties[4],[2].

Step-by-Step Microdilution Protocol
  • Inoculum Standardization :

    • Harvest E. coli cells in the exponential growth phase and suspend to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Causality Rule: Utilizing stationary phase cells creates artefactual resistance due to thickened peptidoglycan and altered porin expression.

  • Buffer and Compound Preparation :

    • Dissolve the test compounds in pure DMSO. Perform serial two-fold dilutions directly in Mueller-Hinton Broth (MHB).

    • Critical Action: Buffer the bulk MHB precisely to pH 5.5 (for free acids) or pH 7.2 (for parabens).

    • Causality Rule: Controlling pH guarantees that efficacy readouts reflect true molecular interactions rather than media acidification.

  • Plate Assembly & Validation Matrix : Assemble a 96-well plate with the following layout to generate a self-validating data loop:

    • Test Wells: 100 µL compound + 100 µL inoculum (Ensure final DMSO

      
      ).
      
    • Positive Control: Buffered MHB + Inoculum (Validates that the buffering system does not intrinsically arrest microbial growth).

    • Negative Control: Buffered MHB Only (Establishes a sterile photometric baseline).

    • Solvent Control: Buffered MHB + 1% DMSO + Inoculum (Definitively rules out solvent-induced membrane toxicity).

  • Incubation & Readout :

    • Incubate at 37°C for 18-24 hours. The MIC is determined spectrophotometrically (OD600) as the lowest concentration achieving >99% growth inhibition relative to the positive control.

Workflow Step1 Inoculum Prep Standardized Phase Step3 Validation Matrix Include Controls Step1->Step3 Step2 Compound Setup Buffer + Solvent Step2->Step3 Step4 Spectrophotometric MIC Readout Step3->Step4

Self-validating high-throughput MIC workflow ensuring pH control and solvent isolation.

References

  • Title : An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC Source : nih.gov URL : 3

  • Title : A Comparative Guide to the Biological Activity of 3-Allylbenzoic Acid and Other Benzoic Acid Derivatives - Benchchem Source : benchchem.com URL : 4

  • Title : Synergistic Staphylocidal Interaction of Benzoic Acid Derivatives (Benzoic Acid, 4-hydroxybenzoic Acid and β-resorcylic Acid) and Capric Acid: Mechanism and Verification Study Using Artificial Skin - PubMed Source : nih.gov URL : [Click to verify[8]]()

  • Title : Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate Source : researchgate.net URL : 1

  • Title : Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - MDPI Source : mdpi.com URL : [Click to verify[2]]()

  • Title : Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - ResearchGate Source : researchgate.net URL : [Click to verify[7]]()

  • Title : Paraben - Wikipedia Source : wikipedia.org URL : 6

  • Title : Parabens | 12 | v4 | Antimicrobials in Food | P. Michael Davidson - Taylor & Francis eBooks Source : taylorfrancis.com URL : 5

Sources

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Ethoxy-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Ethoxy-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by being your preferred source for critical safety information.

Hazard Identification and Personal Protective Equipment (PPE)

3-Ethoxy-2-methoxybenzoic acid is anticipated to be a solid that can cause skin, eye, and respiratory irritation.[1][2][4][5] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use.[5][6]
Body Protection Laboratory coat or chemical-resistant suitA long-sleeved laboratory coat is standard. For larger quantities or potential for significant splashing, a chemical-resistant suit may be necessary.[5][6]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or when generating dust, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator. A NIOSH-approved respirator should be used when necessary.[1]

Experimental Workflow: Safe Handling and Disposal

The following procedural steps are designed to mitigate the risks associated with handling 3-Ethoxy-2-methoxybenzoic acid.

Engineering Controls
  • Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood.[2][3][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize dust dispersion.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][3]

Spill Management
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[3][6]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleanup materials into a sealed, labeled container for proper disposal.

Disposal Plan
  • Dispose of 3-Ethoxy-2-methoxybenzoic acid and any contaminated materials in accordance with local, state, and federal regulations.[1][2][7] Do not allow the product to enter drains.[2][6][7]

PPE Selection and Donning/Doffing Procedures

The selection of appropriate PPE is critical for your safety. The following diagram illustrates a decision-making process for PPE selection when handling 3-Ethoxy-2-methoxybenzoic acid.

PPE_Selection_Workflow cluster_start Start: Handling 3-Ethoxy-2-methoxybenzoic acid cluster_weighing Weighing Solid cluster_solution Preparing Solutions cluster_ppe Standard PPE cluster_end End: Procedure Complete start Assess the planned procedure weighing Weighing small quantities (<1g)? start->weighing fume_hood Work in a chemical fume hood weighing->fume_hood Yes respirator Wear a dust mask (N95/P1) weighing->respirator No solution Working with solutions? fume_hood->solution respirator->solution splash_risk Potential for splashing? solution->splash_risk Yes standard_ppe Standard PPE: - Safety glasses with side-shields - Nitrile gloves - Lab coat solution->standard_ppe No goggles Wear safety goggles splash_risk->goggles Low face_shield Wear a face shield over goggles splash_risk->face_shield High goggles->standard_ppe face_shield->standard_ppe end Follow proper doffing and disposal procedures standard_ppe->end

Caption: PPE Selection Workflow for Handling 3-Ethoxy-2-methoxybenzoic Acid.

Donning and Doffing of PPE

Proper donning and doffing procedures are crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Suit: Put on your lab coat or suit.

  • Respirator (if needed): Perform a fit check.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Suit: Remove your lab coat or suit by rolling it inside out.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 3-Ethoxy-2-methoxybenzoic acid and maintain a safe laboratory environment.

References

  • Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.